Z-DL-Gla(OtBu)2-OH
Beschreibung
L-Lysine is a nutritional supplement containing the biologically active L-isomer of the essential amino acid lysine, with potential anti-mucositis activity. Upon oral intake, L-lysine promotes healthy tissue function, growth and healing and improves the immune system. L-Lysine promotes calcium uptake, is essential for carnitine production and collagen formation. As collagen is essential for connective tissue maintenance, this agent may also help heal mucosal wounds. This may help decrease and prevent mucositis induced by radiation or chemotherapy.
L-Lysine, also known as (S)-lysine or L-lysin, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-Lysine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Lysine has been found throughout all human tissues, and has also been detected in most biofluids, including feces, blood, sweat, and cerebrospinal fluid. Within the cell, L-lysine is primarily located in the cytoplasm, mitochondria, nucleus and peroxisome. L-Lysine exists in all eukaryotes, ranging from yeast to humans. L-Lysine participates in a number of enzymatic reactions. In particular, L-Lysine and oxoglutaric acid can be converted into saccharopine; which is mediated by the enzyme Alpha-aminoadipic semialdehyde synthase, mitochondrial. Furthermore, L-Lysine can be converted into L-lysine through its interaction with the enzyme low affinity cationic amino acid transporter 2. Finally, L-Lysine and S-adenosylmethionine can be converted into N6, N6, N6-trimethyl-L-lysine and S-adenosylhomocysteine; which is mediated by the enzyme histone-lysine N-methyltransferase SETD7. In humans, L-lysine is involved in the biotin metabolism pathway, the lysine degradation pathway, carnitine synthesis pathway, and the pyridoxine dependency with seizures pathway. L-Lysine is also involved in several metabolic disorders, some of which include the hyperlysinemia II or saccharopinuria pathway, the saccharopinuria/hyperlysinemia II pathway, the glutaric aciduria type I pathway, and the hyperlysinemia I, familial pathway. L-Lysine has been found to be associated with several diseases known as pyruvate carboxylase deficiency, leukemia, schizophrenia, and lipoyltransferase 1 deficiency; l-lysine has also been linked to the inborn metabolic disorders including tyrosinemia I.
Eigenschaften
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRFPOKYPNCYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452839 | |
| Record name | 2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56877-43-1 | |
| Record name | 1,1-Bis(1,1-dimethylethyl) 3-[[(phenylmethoxy)carbonyl]amino]-1,1,3-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56877-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Architect's Guide to Peptide Synthesis: A Deep Dive into Amino Acid Protection Strategies
Abstract
The precise chemical synthesis of peptides, a cornerstone of modern drug discovery and biomedical research, is fundamentally an exercise in controlled chemistry. Unchecked, the reactive functional groups of amino acids would lead to a chaotic polymerization, yielding a useless mixture of products. This guide provides an in-depth technical exploration of the chemical strategies used to prevent this: the use of protecting groups. We will dissect the causality behind the selection and application of the two dominant Nα-protection strategies, Fmoc and Boc, and illuminate the critical concept of orthogonal side-chain protection. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic required to troubleshoot syntheses and design robust strategies for complex peptide targets.
The Fundamental Imperative: Why Protection is Non-Negotiable
An amino acid is a bifunctional molecule, possessing both a nucleophilic amine (N-terminus) and an electrophilic carboxylic acid (C-terminus). In the process of forming a peptide bond, the carboxyl group of one amino acid is "activated" to make it highly reactive towards the amine group of the next. Without protection, an activated amino acid could react with the amine of another identical molecule, leading to uncontrolled self-polymerization.[1][][3]
To enforce a specific sequence, we must render the N-terminus of the incoming amino acid temporarily inert. This is the primary role of the temporary Nα-protecting group . Furthermore, many of the 20 proteinogenic amino acids contain reactive functionalities in their side chains (e.g., the amine of lysine, the thiol of cysteine, the carboxyl of aspartic acid). These also must be masked by permanent side-chain protecting groups to prevent unwanted side reactions during synthesis.[3][4][5] The entire edifice of successful peptide synthesis rests on the clever selection and sequential removal of these protective shields.
Caption: The core logic of peptide synthesis.
The Pillars of Nα-Protection: Fmoc vs. Boc Chemistry
Modern Solid-Phase Peptide Synthesis (SPPS) is dominated by two proven strategies, defined by their choice of temporary Nα-protecting group: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl).[4][6][7] The choice between them dictates the entire chemical environment of the synthesis, from the resin and side-chain protecting groups to the final cleavage method.
The Fmoc/tBu Strategy: The Mild Workhorse
The Fmoc strategy is the most widely used approach today, primarily due to its use of milder, non-corrosive reagents for the repetitive deprotection step.
-
Chemistry & Mechanism: The Fmoc group is exceptionally base-labile. Its removal is not a simple hydrolysis but an elegant elimination reaction (E1cB mechanism). A secondary amine base, typically a 20-50% solution of piperidine in a polar aprotic solvent like DMF, abstracts the acidic proton on the fluorenyl ring system.[7][8] This generates a stabilized carbanion, which rapidly collapses, eliminating CO₂ and the free N-terminal amine. The resulting dibenzofulvene byproduct is trapped by the secondary amine scavenger to prevent side reactions.[8][9]
-
Orthogonality: In the Fmoc/tBu strategy, the Nα-Fmoc group is base-labile, while the "permanent" side-chain protecting groups (and the resin linkage) are acid-labile, typically based on tert-butyl (tBu) ethers, esters, and carbamates.[5][] This provides a true orthogonal protection scheme, where one class of protecting group can be removed without affecting the other.[][4][5]
The Boc/Bzl Strategy: The Classic Approach
The original SPPS methodology developed by Merrifield relied on the Boc group.[11] It remains highly valuable, particularly for complex or hydrophobic sequences.
-
Chemistry & Mechanism: The Boc group is removed under strongly acidic conditions, typically using neat trifluoroacetic acid (TFA) or HCl in an organic solvent.[][12] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which spontaneously decarboxylates to yield the free amine as an ammonium salt.[12][13]
-
Quasi-Orthogonality: The Boc strategy is considered "quasi-orthogonal".[1] Both the temporary Nα-Boc group and the permanent side-chain protecting groups (typically benzyl-based, Bzl) are removed by acid.[1][] The selectivity is achieved by using different strengths of acid: a milder acid (e.g., 25-50% TFA in DCM) is used for the repetitive Nα-deprotection, while a very strong acid (e.g., anhydrous Hydrogen Fluoride, HF) is required for the final cleavage and side-chain deprotection.[1]
Head-to-Head Comparison: Strategic Considerations
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Causality & Field Insights |
| Nα-Deprotection | 20-50% Piperidine in DMF (Base) | 25-50% TFA in DCM (Acid) | Fmoc's mild conditions prevent acid-catalyzed side reactions and degradation over many cycles. |
| Final Cleavage | Strong Acid (e.g., 95% TFA) | Very Strong Acid (e.g., HF, TFMSA) | The need for HF in Boc chemistry requires specialized, hazardous equipment (Teflon apparatus). |
| Orthogonality | Fully Orthogonal[5] | Quasi-Orthogonal[1] | True orthogonality in Fmoc chemistry allows for on-resin modifications like cyclization or labeling. |
| Side Reactions | Aspartimide formation (base-catalyzed) | Acid-sensitive linkages (e.g., phosphopeptides) can be cleaved. | Aspartimide formation is a known risk in Fmoc-SPPS, especially at Asp-Gly or Asp-Ser sequences. |
| Cost & Throughput | Higher reagent cost, but amenable to automation and green chemistry (recyclable base).[] | Lower cost of Boc-amino acids, but HF cleavage is a bottleneck.[] | For high-throughput and automated synthesis, the Fmoc strategy is generally preferred.[][14] |
| Best For | Acid-sensitive peptides (e.g., glycosylated, phosphorylated), high-throughput synthesis.[1] | Highly hydrophobic peptides, difficult sequences, synthesis of peptide thioesters.[1][15] | The repeated neutralization steps in Boc chemistry can improve the solvation of growing peptide chains, mitigating aggregation issues common with hydrophobic sequences.[] |
Side-Chain Protection: The Art of Orthogonality
Preventing side-chain reactivity is paramount for obtaining a pure final product.[3][4] The protecting groups used must remain stable throughout dozens of Nα-deprotection cycles but be cleanly removable during the final cleavage step. In Fmoc/tBu synthesis, this means they must be base-stable and acid-labile.
| Amino Acid | Side-Chain Functionality | Common Protecting Group(s) | Cleavage Condition | Rationale for Choice |
| Lysine (Lys), Ornithine (Orn) | Primary Amine (-NH₂) | Boc, Mtt, ivDde | TFA (Boc), 1% TFA (Mtt), 2% Hydrazine (ivDde) | Boc is standard. Mtt and ivDde are "hyper-orthogonal" and can be removed on-resin for side-chain labeling or branching. |
| Aspartic Acid (Asp), Glutamic Acid (Glu) | Carboxylic Acid (-COOH) | OtBu (tert-butyl ester) | TFA | The tBu group is highly stable to piperidine but cleaves readily in TFA, generating a volatile isobutylene byproduct. |
| Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Hydroxyl (-OH) | tBu (tert-butyl ether) | TFA | Prevents O-acylation during coupling steps. The tBu ether is robust and cleanly cleaved. |
| Cysteine (Cys) | Thiol (-SH) | Trt (Trityl), Acm (Acetamidomethyl), StBu (S-tert-butylthio) | TFA (Trt), Iodine/Silver (Acm), Reducing agents (StBu) | Trt is the most common for standard synthesis. Acm is used for selective, directed disulfide bond formation. |
| Arginine (Arg) | Guanidinium | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | TFA | Pbf is sufficiently acid-labile for TFA cleavage while providing robust protection against side reactions like lactam formation. |
| Histidine (His) | Imidazole | Trt (Trityl) | TFA | The Trt group protects the imidazole nitrogen from acylation and crucially, prevents racemization of the activated histidine during coupling.[4] |
| Tryptophan (Trp) | Indole | Boc | TFA | The indole side chain is susceptible to alkylation by carbocations generated during cleavage. The Boc group offers protection and is removed concurrently. |
The SPPS Workflow: A Validated Protocol
The Solid-Phase Peptide Synthesis (SPPS) cycle is an iterative process of deprotection, washing, coupling, and washing.[6][11] Each step must be driven to completion to ensure the homogeneity of the final product.
Caption: A typical Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Detailed Protocol: Standard Fmoc-SPPS Cycle
This protocol describes a single coupling cycle.
-
Resin Preparation: Start with the pre-loaded resin (e.g., Fmoc-Gly-Wang resin) in a suitable reaction vessel. Swell the resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for 10 minutes. This two-step process ensures complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution. Wash the resin extensively to remove all traces of piperidine. A typical sequence is DMF (x3), Isopropanol (IPA) (x2), DMF (x3). Each wash should be for 1 minute with agitation.
-
Process Control - The Kaiser Test: After washing, take a small sample of resin beads (1-2 mg).
-
Procedure: Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol) to the beads in a small glass test tube.[16] Heat at 110-120°C for 5 minutes.[16][17]
-
Interpretation: A deep blue color on the beads and in the solution indicates the presence of a free primary amine, confirming successful deprotection.[18][19][20] If the test is positive, proceed to coupling.
-
-
Amino Acid Activation & Coupling: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading), an activating agent (e.g., HBTU, 0.95 eq. to amino acid), and a base (e.g., DIPEA, 2 eq. to amino acid) in DMF. Allow to pre-activate for 1-2 minutes. Add this activation mixture to the washed resin. Agitate for 30-60 minutes.
-
Washing: Drain the coupling solution and wash the resin as in step 3.
-
Process Control - The Kaiser Test (Post-Coupling): Perform a second Kaiser test on a small sample of resin.
-
Interpretation: Yellow or colorless beads/solution indicates the absence of free primary amines, confirming that the coupling reaction is complete.[17] If the test is blue, the coupling was incomplete and must be repeated ("recouple").
-
-
Cycle Repetition: Once a negative Kaiser test confirms complete coupling, the cycle (steps 2-7) is repeated for the next amino acid in the sequence.
Final Cleavage and Deprotection
Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
Preparation: Wash the final peptidyl-resin with DCM (x3) and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. The composition depends on the amino acids present.[21][22] A common general-purpose cocktail is Reagent K :
-
Trifluoroacetic Acid (TFA): 92.5%
-
Water (H₂O): 2.5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Triisopropylsilane (TIPS): 2.5%
-
Rationale: TFA is the strong acid for cleavage. Water helps scavenge tert-butyl cations.[23] EDT scavenges the trityl groups from Cys or His. TIPS is a powerful carbocation scavenger, crucial for protecting Trp.[7][23]
-
-
Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) in a fume hood.[22] Agitate at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the TFA solution containing the peptide. Wash the resin with a small amount of fresh TFA.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude product must then be purified, typically by reverse-phase HPLC, and its identity confirmed by mass spectrometry.
Conclusion
The strategic use of orthogonal protecting groups is the intellectual and chemical foundation of modern peptide synthesis. The choice between the Fmoc/tBu and Boc/Bzl methodologies is a critical decision driven by the specific chemistry of the target peptide, desired on-resin modifications, and available laboratory infrastructure. A deep, mechanistic understanding of how these protecting groups function—and how they can fail—empowers the scientist to move beyond simple protocols and intelligently design robust, successful syntheses for the next generation of peptide therapeutics and research tools.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]
-
Marquardt, B., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]
-
Gracia, C., & Ruiz-Reyes, J. (2020). Protecting Groups in Peptide Synthesis. In Peptide Synthesis (pp. 1-23). Springer, New York, NY. [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 24, 2026, from [Link]
-
Kaiser Test (Ninhydrin Test). (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]
-
D'Souza, C., & MacMillan, D. (2010). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Organic & Biomolecular Chemistry, 8(11), 2461-2470. [Link]
-
Side-chain protecting groups in Fmoc-based SPPS. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage. Retrieved January 24, 2026, from [Link]
-
What is Solid-phase Peptide Synthesis? (2025, January 7). Powder Systems. Retrieved January 24, 2026, from [Link]
-
Al-Faiyz, Y. S., et al. (2020). Mechanism of Fmoc deprotection and trapping of dibenzofulvene. ResearchGate.[Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]
-
Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
What is solid phase peptide synthesis? (2023, January 31). Biotage. Retrieved January 24, 2026, from [Link]
-
Atherton, E., & Sheppard, R. C. (1994). Methods for Removing the Fmoc Group. In Solid Phase Peptide Synthesis (pp. 91-107). IRL Press. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved January 24, 2026, from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
How Is Solid-Phase Peptide Synthesis Automated? (2025, June 13). Chemistry For Everyone. YouTube. [Link]
-
General Procedure for the deprotection of the Boc-group. (2010). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]
-
Peptide Synthesis. (n.d.). Bio-protocol. Retrieved January 24, 2026, from [Link]
-
Kaiser Test Definition. (n.d.). Fiveable. Retrieved January 24, 2026, from [Link]
-
Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. (2026, January 5). Oreate AI. Retrieved January 24, 2026, from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved January 24, 2026, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 11. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. fiveable.me [fiveable.me]
- 21. biotage.com [biotage.com]
- 22. researchgate.net [researchgate.net]
- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
storage and handling of protected Gla derivatives
An In-Depth Technical Guide to the Storage and Handling of Protected γ-Carboxyglutamic Acid (Gla) Derivatives
Introduction to Protected Gla Derivatives
The Significance of γ-Carboxyglutamic Acid (Gla) in Biological Systems
γ-Carboxyglutamic acid (Gla) is a non-proteinogenic amino acid that is crucial for the function of a number of proteins involved in critical physiological processes, most notably blood coagulation.[1] This unique amino acid is formed through a post-translational modification of glutamate residues by the vitamin K-dependent enzyme γ-glutamyl carboxylase. The two adjacent carboxylic acid groups on the γ-carbon of Gla residues act as a calcium-binding motif, which is essential for the proper conformation and biological activity of Gla-containing proteins. Beyond its role in hemostasis, Gla is also found in proteins involved in bone metabolism, signal transduction, and the prevention of soft tissue calcification.
The Role of Protecting Groups in Peptide Synthesis
The chemical synthesis of peptides containing Gla residues, particularly through Solid-Phase Peptide Synthesis (SPPS), requires the use of protecting groups. These are temporary modifications to the reactive functional groups of the amino acid to prevent unwanted side reactions during peptide chain elongation.[2] The choice of protecting groups is dictated by an "orthogonality" strategy, where different protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups at various stages of the synthesis.
Common Protected Gla Derivatives
A widely used protected Gla derivative for Fmoc-based SPPS is Nα-9-fluorenylmethyloxycarbonyl-L-γ-carboxyglutamic acid-γ,γ-di-tert-butyl ester (Fmoc-Gla(OtBu)₂-OH). In this molecule:
-
The Nα-Fmoc group protects the alpha-amino group and is labile to basic conditions.
-
The di-tert-butyl (OtBu) ester groups protect the two carboxylic acid functionalities of the Gla side chain and are labile to acidic conditions.
This orthogonal protection scheme allows for the selective removal of the Fmoc group to enable peptide bond formation while keeping the Gla side chain protected until the final cleavage and deprotection step.
The Critical Importance of Proper Storage and Handling
Protected Gla derivatives are complex and often expensive molecules. Their chemical integrity is paramount to the successful synthesis of biologically active Gla-containing peptides. Improper storage and handling can lead to the degradation of the molecule, including the premature loss of protecting groups or the decomposition of the Gla moiety itself. This can result in failed syntheses, the generation of hard-to-remove impurities, and ultimately, a loss of time and valuable resources. Therefore, a thorough understanding of the stability of these derivatives and the implementation of rigorous storage and handling protocols are essential for any researcher working in this field.
Chemical Stability of Protected Gla Derivatives
Stability of the γ-Carboxyglutamic Acid Moiety
The γ-dicarboxylic acid functionality of Gla is susceptible to decarboxylation under certain conditions. However, studies have shown that the Gla residue is stable to the acidic conditions typically used for cleavage in Fmoc-SPPS, such as treatment with trifluoroacetic acid (TFA).[1] This stability is crucial for the successful synthesis of Gla-containing peptides.
Stability of the Nα-Fmoc Protecting Group
The Fmoc group is the cornerstone of one of the most common orthogonal protection strategies in SPPS. Its stability profile is well-characterized:
-
Base Lability: The Fmoc group is readily cleaved by bases, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), via a β-elimination mechanism.[3] This reaction is rapid and is the basis for the sequential deprotection of the N-terminus during peptide chain elongation.
-
Acid Stability: The Fmoc group is stable to the acidic conditions used to remove tert-butyl-based side-chain protecting groups, such as TFA.[2]
-
Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to the degradation of the Fmoc group. Some studies have explored thermal cleavage of the Fmoc group under specific conditions, but this is not a standard procedure in SPPS.[4]
Stability of the Side-Chain tert-Butyl (tBu) Ester Protecting Groups
The tert-butyl ester groups protecting the Gla side chain exhibit an opposite stability profile to the Fmoc group:
-
Acid Lability: The tBu groups are readily cleaved by strong acids like TFA, which is why they are used for final deprotection in conjunction with cleavage of the peptide from the resin.[2]
-
Base Stability: The tBu esters are stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF), which is essential for the orthogonal protection strategy.[5]
Potential Degradation Pathways
Improper storage and handling can expose protected Gla derivatives to conditions that may lead to their degradation. The primary degradation pathways of concern are:
-
Premature Deprotection: Exposure to acidic or basic contaminants can lead to the unintended cleavage of the tBu or Fmoc protecting groups, respectively.
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the ester protecting groups, particularly under non-neutral pH conditions.
-
Oxidation: While the core structure of Fmoc-Gla(OtBu)₂-OH is not highly susceptible to oxidation, peptides containing other sensitive residues like Cysteine, Methionine, or Tryptophan require careful handling to prevent oxidation.[6]
Caption: Potential degradation pathways for protected Gla derivatives.
Storage of Protected Gla Derivatives
Proper storage is the first and most critical step in maintaining the integrity of protected Gla derivatives.
Long-Term Storage of Lyophilized Powder
For long-term storage, lyophilized (freeze-dried) protected Gla derivatives should be stored under the following conditions:
-
Temperature: -20°C or colder is recommended for long-term stability.[7] Some suppliers recommend storage at 2-8°C, which is suitable for shorter periods. Always refer to the manufacturer's recommendations.
-
Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[6]
-
Light: Protect from light by storing in an amber vial or in a dark location.[8]
Short-Term Storage of Lyophilized Powder
For short-term storage (days to weeks), lyophilized powders can be kept at 4°C.[7] However, it is crucial to minimize the frequency of opening the container to prevent moisture absorption.
Storage of Protected Gla Derivatives in Solution
Storing protected Gla derivatives in solution is generally not recommended for long periods due to the increased risk of degradation.[7][9] If temporary storage in solution is necessary:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Temperature: Store aliquots at -20°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can promote degradation and aggregation.[7][8] It is best practice to prepare single-use aliquots.
Summary of Recommended Storage Conditions
| Condition | Lyophilized Powder (Long-Term) | Lyophilized Powder (Short-Term) | In Solution (Short-Term) |
| Temperature | -20°C or colder | 4°C | -20°C |
| Atmosphere | Dry, inert gas (e.g., Argon) | Tightly sealed | Tightly sealed |
| Light | Protected from light | Protected from light | Protected from light |
| Duration | Years | Days to weeks | Days |
Handling of Protected Gla Derivatives
General Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Controlled Environment: Whenever possible, handle protected Gla derivatives in a controlled environment with low humidity, such as a glove box or a desiccator.
Weighing and Aliquoting Lyophilized Powder
Protected Gla derivatives are often hygroscopic (readily absorb moisture from the air).[6] To minimize moisture uptake:
Protocol to Minimize Hygroscopic Effects:
-
Allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold powder.
-
Weigh the desired amount of powder quickly in a low-humidity environment.
-
Immediately and tightly reseal the container and store it under the recommended conditions.
-
If aliquoting, prepare single-use vials to avoid repeated opening of the main stock.
Dissolution of Protected Gla Derivatives
Step-by-Step Dissolution Protocol for Fmoc-Gla(OtBu)₂-OH:
-
Bring the vial of lyophilized Fmoc-Gla(OtBu)₂-OH and a sealed bottle of high-purity, anhydrous DMF to room temperature.
-
Using a sterile, dry syringe, add the desired volume of DMF to the vial of the protected Gla derivative.
-
Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.
-
Use the solution immediately for your application (e.g., coupling reaction in SPPS).
Troubleshooting Common Dissolution Issues:
-
Incomplete Dissolution: If the derivative does not fully dissolve, sonication may help. Ensure the solvent is of high purity and anhydrous.
-
Precipitation upon Standing: This may indicate that the solution is supersaturated or that the temperature has dropped. Gentle warming may help redissolve the compound.
Experimental Workflow for Incorporating Protected Gla Derivatives in SPPS
Caption: General workflow for incorporating protected Gla derivatives in SPPS.
Quality Control and Purity Assessment
Importance of Purity for Successful Synthesis
The purity of the protected Gla derivative is a critical factor for the successful synthesis of the target peptide. Impurities can lead to the formation of deletion sequences, truncated peptides, or other side products that can be difficult to separate from the desired product.[10]
Common Impurities in Protected Gla Derivatives
Potential impurities in a stock of protected Gla derivative can include:
-
Diastereomers
-
Related amino acid derivatives
-
Byproducts from the synthesis of the derivative itself
Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of protected amino acids.[11] It separates compounds based on their hydrophobicity.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the protected Gla derivative and to identify any potential impurities or degradation products.
Step-by-Step Protocol for HPLC Purity Analysis of Fmoc-Gla(OtBu)₂-OH
-
Sample Preparation: Prepare a stock solution of Fmoc-Gla(OtBu)₂-OH in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMF).
-
HPLC System:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).
-
-
Injection and Analysis: Inject a small volume of the sample solution (e.g., 10 µL) and run the gradient method.
-
Data Interpretation: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Interpreting Analytical Data
A high-purity protected Gla derivative should show a single major peak in the HPLC chromatogram with the correct molecular weight as confirmed by MS. The presence of significant additional peaks may indicate impurities or degradation, and the material should be used with caution or repurified if necessary.
Conclusion
The successful synthesis of Gla-containing peptides is highly dependent on the quality and integrity of the protected Gla derivative starting materials. By adhering to the principles of proper storage and handling outlined in this guide, researchers can minimize the risk of degradation, ensure the reproducibility of their syntheses, and ultimately contribute to the advancement of research in the many fields where these unique peptides play a vital role.
References
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-L-Gla(OtBu)2-OH[111662-64-7]. Retrieved from [Link]
- Fields, G. B. (Ed.). (1997). Methods in Enzymology, 289, Solid Phase Peptide Synthesis. Academic Press.
- Dowd, P., Ham, S. W., & Hershline, R. (1993). The mechanism of action of vitamin K. Annual review of nutrition, 13(1), 517-539.
-
The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG) - PMC - NIH. (2020, March 27). Retrieved from [Link]
-
Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
- Wipf, P., & Kunz, H. (2001). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 55(10), 849-851.
-
Methods for Removing the Fmoc Group. (n.d.). Retrieved from [Link]
-
A 'conovenomic' analysis of the milked venom from the mollusk-hunting cone snail Conus textile—The pharmacological importance of post-translational modifications - PMC - NIH. (n.d.). Retrieved from [Link]
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
(PDF) Methods for Removing the Fmoc Group - ResearchGate. (2025, August 10). Retrieved from [Link]
-
A 'conovenomic' analysis of the milked venom from the mollusk-hunting cone snail Conus textile—The pharmacological importance of post-translational modifications - PMC - NIH. (n.d.). Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Effect of Moisture on the Stability of a Lyophilized Humanized Monoclonal Antibody Formulation | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]
-
Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations - NIH. (n.d.). Retrieved from [Link]
-
New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - MDPI. (2022, August 17). Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). Retrieved from [Link]
-
Impact of Drying Technologies on the Physical Stability and Aerosol Performance of Biological Formulations - Purdue University Graduate School - Figshare. (2025, April 29). Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]
-
In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. chimia.ch [chimia.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. jpt.com [jpt.com]
- 9. genscript.com [genscript.com]
- 10. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Strategic Incorporation of Z-DL-Gla(OtBu)2-OH in Solid-Phase Peptide Synthesis: A Detailed Protocol for Advanced Peptide Development
This document provides a comprehensive guide for the successful incorporation of the non-standard amino acid Z-DL-γ-carboxyglutamic acid(OtBu)₂-OH into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). This protocol is specifically designed for researchers, scientists, and drug development professionals aiming to synthesize peptides containing the unique calcium-binding amino acid, γ-carboxyglutamic acid (Gla), for applications in areas such as coagulation factor research, bone metabolism studies, and the development of novel therapeutics.
The use of Z-DL-Gla(OtBu)₂-OH presents a unique set of challenges and opportunities in peptide synthesis. The benzyloxycarbonyl (Z) protecting group for the α-amine and the tert-butyl (OtBu) esters for the γ-carboxyl groups necessitate a carefully designed orthogonal protection strategy. Furthermore, the racemic nature of the building block requires a robust purification and analytical methodology to isolate and characterize the resulting diastereomeric peptides. This guide will provide a detailed, step-by-step protocol, explain the rationale behind each step, and address the critical aspects of this advanced synthetic approach.
Introduction to γ-Carboxyglutamic Acid (Gla) and its Significance
γ-Carboxyglutamic acid is a post-translationally modified amino acid that plays a crucial role in various biological processes, most notably blood coagulation and bone mineralization[1][2]. The two carboxylic acid groups on the γ-carbon of Gla residues enable the chelation of calcium ions, which is essential for the proper conformation and function of Gla-containing proteins[3]. The chemical synthesis of Gla-containing peptides is a powerful tool for structure-function studies and the development of new therapeutic agents.
The Strategic Choice of Z-DL-Gla(OtBu)₂-OH
The selection of Z-DL-Gla(OtBu)₂-OH as the building block for SPPS is dictated by the principles of orthogonal protection. In this strategy, different protecting groups are chosen for various functional groups in the peptide, allowing for their selective removal under distinct chemical conditions[4].
-
Z (Benzyloxycarbonyl) Group (α-Amine Protection): The Z-group is stable to the acidic conditions typically used for the removal of tert-butyl based side-chain protecting groups. Its removal is most commonly achieved by catalytic hydrogenolysis, providing an orthogonal deprotection pathway to the acid-labile side-chain protecting groups[5].
-
OtBu (tert-Butyl) Group (γ-Carboxyl Protection): The OtBu esters are stable to the conditions of peptide coupling and the removal of the Z-group via hydrogenolysis. They are efficiently removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA)[6].
-
DL-Racemic Mixture: The use of a racemic mixture of the Gla building block will result in the synthesis of two diastereomeric peptides. These diastereomers will have identical mass but may exhibit different chromatographic retention times and biological activities. Therefore, a robust purification and characterization strategy is essential.
Orthogonal Solid-Phase Synthesis Strategy
A standard Fmoc/tBu SPPS strategy is not directly compatible with a final N-terminal Z-protection, as the Z-group is not fully stable to the final TFA cleavage cocktail used to cleave the peptide from most acid-labile resins[7]. Therefore, a strategy employing a resin that allows for non-acidic cleavage is required. A hydrazide resin is an excellent choice as it allows for the cleavage of the peptide from the solid support under mild, non-acidic conditions, preserving the acid-labile side-chain protecting groups if desired, and is compatible with the Z-protection strategy.
The overall workflow for the synthesis is depicted in the following diagram:
Caption: Overall workflow for the solid-phase synthesis of a Gla-containing peptide using Z-protection.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the manual solid-phase synthesis of a peptide containing Z-DL-Gla(OtBu)₂-OH.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Hydrazide Resin (e.g., Boc-Gly-NHNH-Boc Resin) | Peptide Synthesis Grade | Major chemical suppliers |
| Z-Protected Amino Acids | Peptide Synthesis Grade | Major chemical suppliers |
| Z-DL-Gla(OtBu)₂-OH | Peptide Synthesis Grade | Specialized chemical suppliers |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Major chemical suppliers |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major chemical suppliers |
| Dichloromethane (DCM) | ACS Grade | Major chemical suppliers |
| Piperidine | ACS Grade | Major chemical suppliers |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major chemical suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Major chemical suppliers |
| Hydrazine Monohydrate | Reagent Grade | Major chemical suppliers |
| Acetonitrile (ACN) | HPLC Grade | Major chemical suppliers |
| Water | HPLC Grade |
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell the hydrazide resin (1 eq) in DMF (10 mL/g of resin) for 1 hour in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the hydrazide resin by treating with 50% TFA in DCM (v/v) for 30 minutes. Wash the resin thoroughly with DCM (3x), 10% DIEA in DMF (3x), and DMF (3x).
-
First Amino Acid Coupling:
-
Dissolve the first Z-protected amino acid (3 eq) and HOBt (3 eq) in DMF.
-
Add DIC (3 eq) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Iterative Peptide Chain Elongation
The following cycle is repeated for each subsequent amino acid, including Z-DL-Gla(OtBu)₂-OH.
Caption: Iterative cycle for peptide chain elongation using Z-protected amino acids.
-
Z-Group Deprotection (On-Resin Catalytic Hydrogenolysis):
-
Suspend the Z-protected peptide-resin in a suitable solvent mixture (e.g., DMF/MeOH 1:1).
-
Add a palladium catalyst, such as 10% Pd/C (0.1-0.2 eq by weight relative to the resin).
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., with a balloon).
-
Stir the suspension vigorously for 2-24 hours at room temperature. Safety Note: Hydrogen gas is highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
After the reaction is complete, carefully vent the hydrogen and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the resin to remove the catalyst and wash thoroughly with DMF and DCM.
-
-
Coupling of the Next Z-Amino Acid (including Z-DL-Gla(OtBu)₂-OH):
-
Follow the coupling procedure described in Protocol 1, step 3, using the next Z-protected amino acid or Z-DL-Gla(OtBu)₂-OH.
-
Protocol 3: Cleavage of the Peptide from the Hydrazide Resin
-
Hydrazinolysis:
-
Suspend the final peptide-resin in DMF.
-
Add a solution of 5-10% hydrazine monohydrate in DMF (v/v).
-
Stir the mixture at room temperature for 2-16 hours. The progress of the cleavage can be monitored by taking small aliquots of the solution and analyzing by HPLC.
-
Once the cleavage is complete, filter the resin and wash it with DMF.
-
Combine the filtrates containing the peptide hydrazide.
-
Protocol 4: Global Side-Chain Deprotection
-
TFA Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The scavengers (TIS and water) are crucial to prevent side reactions caused by the reactive carbocations generated during deprotection[6][8].
-
Deprotection:
-
Lyophilize the peptide hydrazide solution to remove the DMF.
-
Add the cold cleavage cocktail to the dried peptide hydrazide and stir for 2-4 hours at room temperature.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization of Diastereomeric Peptides
The use of Z-DL-Gla(OtBu)₂-OH will result in a mixture of two diastereomeric peptides. The separation of these diastereomers is a critical step and is typically achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[9][10].
Purification by RP-HPLC
-
Column: A C18 stationary phase is commonly used for peptide purification.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is a standard mobile phase system.
-
Separation: The two diastereomers may have slightly different hydrophobicities, leading to different retention times on the RP-HPLC column, allowing for their separation. The separation efficiency may need to be optimized by adjusting the gradient slope and flow rate.
-
Fraction Collection and Analysis: Collect fractions corresponding to the two diastereomeric peaks and analyze their purity by analytical HPLC and mass spectrometry.
Characterization
-
Mass Spectrometry (MS): Confirm the molecular weight of both purified diastereomers. They should have the same mass.
-
Amino Acid Analysis (AAA): Verify the amino acid composition of the synthetic peptides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques can be used to confirm the structure and potentially differentiate the stereochemistry of the Gla residue in the two diastereomers.
-
Biological Activity Assays: If the peptide has a known biological function, the activity of the two purified diastereomers should be assessed individually, as they may exhibit different potencies.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling, a second coupling step (double coupling) should be performed. For sterically hindered amino acids like Gla, extended coupling times or the use of more potent activating agents like HATU or HCTU may be necessary.
-
Incomplete Z-Group Deprotection: If the deprotection by catalytic hydrogenolysis is incomplete, the catalyst may need to be refreshed, or the reaction time extended. Ensure proper mixing to keep the resin suspended.
-
Poor Diastereomer Separation: If the diastereomers co-elute during RP-HPLC, a shallower gradient, a different organic modifier (e.g., methanol), or a different stationary phase (e.g., C4 or phenyl) may improve separation.
-
Racemization: While the Z-group is known to suppress racemization during coupling, it is still a possibility, especially with certain activation methods[11]. The purity of the final diastereomers should be carefully assessed.
Conclusion
The solid-phase synthesis of peptides containing Z-DL-Gla(OtBu)₂-OH is a challenging yet rewarding endeavor that opens the door to the study of a wide range of biologically important molecules. The orthogonal protection strategy outlined in this guide, utilizing a Z-group for Nα-protection and a hydrazide resin for cleavage, provides a robust framework for the successful synthesis of these complex peptides. Careful attention to the purification and characterization of the resulting diastereomers is paramount to obtaining high-quality materials for research and development.
References
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: A practical approach. Oxford University Press.
- Hoekstra, D., et al. (2009). Calcium binding by γ-carboxyglutamic acid: it takes two to tether. Journal of Thrombosis and Haemostasis, 7(1), 184-191.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International journal of peptide and protein research, 12(5), 258-268.
-
ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?[Link]
- Slaninova, J., & Maletinska, L. (2006). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of peptide science, 12(1), 45-51.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Wikipedia. Peptide synthesis. [Link]
-
Wikipedia. Carboxyglutamic acid. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Stenflo, J., & Suttie, J. W. (1977). Vitamin K-dependent formation of γ-carboxyglutamic acid. Annual review of biochemistry, 46(1), 157-172.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Hodges, R. S., & Mant, C. T. (Eds.). (2011). Peptide and protein purification: methods and protocols. Humana Press.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. Benzophenone semicarbazone protection strategy for synthesis of aza-glycine containing aza-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Synthesis of Peptides with Multiple Gla Residues
Introduction: The Challenge and Significance of γ-Carboxyglutamic Acid (Gla)
Gamma-carboxyglutamic acid (Gla) is a non-proteinogenic amino acid that is crucial for the biological function of a select group of proteins, most notably the vitamin K-dependent coagulation factors.[1] This unique post-translational modification, which involves the carboxylation of glutamic acid residues, introduces an additional carboxylic acid group on the γ-carbon. This structural feature transforms the glutamic acid side chain into a potent calcium-binding motif. The chelation of calcium ions by adjacent Gla residues is essential for the proper folding and function of these proteins, enabling their interaction with negatively charged phospholipid membranes—a critical step in the blood coagulation cascade.
The synthesis of peptides containing multiple Gla residues presents a significant challenge in peptide chemistry.[2] The malonic acid-like structure of the Gla side chain is susceptible to decarboxylation, particularly under acidic conditions commonly used in peptide synthesis. Furthermore, the presence of two carboxylic acid groups necessitates a robust and orthogonal protection strategy to prevent unwanted side reactions during peptide chain elongation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful synthesis of peptides containing multiple Gla residues using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of Gla building block selection, protection strategies, coupling methodologies, and final peptide cleavage and purification.
Core Principles: Orthogonal Protection in Multi-Gla Peptide Synthesis
The cornerstone of successful multi-Gla peptide synthesis lies in the principle of orthogonal protection.[3][4] This strategy employs protecting groups for the α-amino group and the side chains of the amino acids that can be removed under different chemical conditions.[3][4][5] In the context of Fmoc-SPPS, the temporary Nα-Fmoc group is labile to mild base (e.g., piperidine), while the side-chain protecting groups and the linker to the solid support are stable to these conditions but are cleaved by acid (e.g., trifluoroacetic acid) at the end of the synthesis.
For the synthesis of Gla-containing peptides, a fully protected Gla building block is essential. The most widely used and commercially available derivative is Fmoc-L-Gla(OtBu)₂-OH .[1][6][7] In this building block:
-
The Nα-amino group is protected by the base-labile Fmoc group.
-
The two γ-carboxyl groups of the Gla side chain are protected as di-tert-butyl esters (OtBu) . These groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acid during the final deprotection and cleavage step.[6]
This orthogonal protection scheme ensures the integrity of the Gla residue throughout the stepwise assembly of the peptide chain.
Table 1: Key Protecting Groups in Multi-Gla Peptide Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Condition | Rationale |
| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., 20% Piperidine in DMF) | Temporary protection, removed at each cycle. |
| γ-Carboxyl Groups (Gla) | tert-Butyl ester | OtBu | Strong Acid (e.g., TFA) | Stable to piperidine, removed during final cleavage. |
| Other Reactive Side Chains | Various (e.g., Boc, Trt, Pbf) | - | Strong Acid (e.g., TFA) | Orthogonal to Fmoc deprotection.[8] |
Experimental Workflow for Multi-Gla Peptide Synthesis
The following diagram outlines the key stages in the solid-phase synthesis of a peptide containing multiple Gla residues.
Caption: Figure 1: Overall workflow for multi-Gla peptide synthesis.
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Multi-Gla Peptide
This protocol details the manual synthesis of a hypothetical Gla-containing peptide on a 0.1 mmol scale. The principles can be adapted for automated synthesizers.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)
-
Fmoc-L-Gla(OtBu)₂-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, sequencing grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Ethyl (hydroxyimino)cyanoacetate
-
Acetic Anhydride
-
Pyridine
-
Methanol (MeOH)
-
Diethyl ether, anhydrous
Instrumentation:
-
Manual or automated peptide synthesizer
-
Shaker or vortexer
-
Filtration apparatus
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and OxymaPure® (0.4 mmol, 4 equivalents) in DMF (2 mL).
-
Add DIC (0.4 mmol, 4 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For coupling of Fmoc-L-Gla(OtBu)₂-OH, extend the coupling time to 2-4 hours to ensure complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the absence of free primary amines (negative result).
-
-
Capping (Optional but Recommended):
-
If the Kaiser test is positive after coupling, cap any unreacted free amines to prevent the formation of deletion sequences.
-
Prepare a capping solution of acetic anhydride/pyridine/DMF (1:2:3 v/v/v).
-
Add the capping solution (5 mL) to the resin and agitate for 20 minutes.
-
Drain and wash with DMF (3 x 5 mL).
-
-
Repeat Synthesis Cycle:
-
Return to Step 2 for the coupling of the next amino acid in the sequence. Repeat the cycle of deprotection, washing, and coupling until the desired peptide sequence is assembled.
-
-
Final Deprotection and Washing:
-
After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally MeOH (3 x 5 mL).
-
Dry the peptide-resin under vacuum.
-
Protocol 2: Cleavage and Global Deprotection
CAUTION: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold anhydrous diethyl ether
Procedure:
-
Prepare Cleavage Cocktail:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For a 0.1 mmol synthesis, 5-10 mL of the cocktail is typically sufficient. The scavengers (TIS and water) are crucial to trap reactive carbocations generated during the cleavage of tert-butyl-based protecting groups.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours. The solution should turn from colorless to a pale yellow or orange.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Add cold anhydrous diethyl ether (approximately 10 times the volume of the filtrate) to the filtrate to precipitate the crude peptide.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Purification and Characterization
Instrumentation:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a preparative C18 column
-
Lyophilizer
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 5-10% acetonitrile in water with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system. A typical gradient would be a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry them to obtain the final peptide as a white, fluffy powder.
-
Troubleshooting Common Challenges
Table 2: Troubleshooting Guide for Multi-Gla Peptide Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling of Gla Residues | Steric hindrance of the bulky Fmoc-Gla(OtBu)₂-OH building block. | - Increase coupling time to 2-4 hours. - Use a higher excess of the Gla building block and coupling reagents (e.g., 5-6 equivalents). - Consider using a more potent coupling reagent combination like HATU/DIPEA. |
| Decarboxylation of Gla Residues | Exposure to strong acidic conditions for prolonged periods during cleavage. | - Minimize the cleavage time to the recommended 2-3 hours. - Ensure the use of an efficient scavenger cocktail. - Studies have shown that Gla derivatives are stable to TFA under standard cleavage conditions.[6] |
| Low Purity of Crude Peptide | Incomplete coupling or deprotection at various stages. | - Incorporate a capping step after each coupling to terminate deletion sequences. - Ensure complete Fmoc deprotection by extending the second piperidine treatment if necessary. - Optimize coupling times for each amino acid. |
| Aggregation of the Peptide on the Resin | Formation of secondary structures during synthesis, particularly for longer peptides. | - Incorporate pseudoproline dipeptides or use a more solvating resin (e.g., ChemMatrix®). - Perform couplings at a slightly elevated temperature (if the synthesizer allows). |
Conclusion
The synthesis of peptides containing multiple Gla residues is a demanding yet achievable endeavor. Success hinges on a meticulous approach that prioritizes an effective orthogonal protection strategy, optimized coupling conditions for the sterically hindered Gla building block, and careful final deprotection and purification. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently synthesize these challenging but biologically vital peptides for a wide range of applications in biochemistry, drug discovery, and diagnostics.
References
-
Hardy, P. M., Rydon, H. N., & Thompson, R. C. (1972). The synthesis of DL-γ-carboxyglutamic acid. The Journal of Organic Chemistry, 37(26), 4265–4268. [Link]
-
Stenflo, J., Fernlund, P., Egan, W., & Roepstorff, P. (1974). Vitamin K dependent modifications of glutamic acid residues in prothrombin. Proceedings of the National Academy of Sciences, 71(7), 2730–2733. [Link]
- Galaverna, G., Corradini, R., Dossena, A., & Marchelli, R. (1993). Solid-phase synthesis of peptides containing γ-carboxyglutamic acid. International journal of peptide and protein research, 42(1), 53–57.
-
ResearchGate. (n.d.). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]
- Ho, P. T., & Ngu, K. (1994). A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis. Peptide research, 7(5), 249–254.
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Dryland, A., & Sheppard, R. C. (1988). Multiple column peptide synthesis, Part 2. Journal of the Chemical Society, Perkin Transactions 1, 125–137.
- Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature reviews Drug discovery, 20(4), 309–325.
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Corrales, R. A., Rivera, D. G., & Reyes, O. (2014). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 17(5), 241–247.
- Kaur, H., Kamalov, M., & Brimble, M. A. (2016). Chemical Synthesis of Peptides Containing Site-Specific Advanced Glycation Endproducts. Accounts of chemical research, 49(10), 2199–2208.
-
PubChem. (n.d.). Fmoc-Glu(OtBu)-OH. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
Z-DL-Gla(OtBu)2-OH solubility in different solvents
An Application Note on the Solubility Characteristics of Z-DL-Gla(OtBu)₂-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-DL-γ-carboxyglutamic acid(OtBu)₂-OH is a crucial, non-canonical amino acid building block used in peptide synthesis and the development of novel therapeutics. Its structure, which includes a benzyloxycarbonyl (Z) N-terminal protecting group and two tert-butyl (OtBu) esters on the γ-carboxyl groups, presents a unique solubility profile. This guide provides a comprehensive analysis of its physicochemical properties, predictive solubility in a range of laboratory solvents, and detailed protocols for solubility testing and stock solution preparation. The aim is to equip researchers with the practical knowledge required to handle this reagent effectively, ensuring its successful application in synthesis and biological assays.
Introduction: Understanding the Molecule
Z-DL-Gla(OtBu)₂-OH is a racemic mixture of a protected derivative of γ-carboxyglutamic acid (Gla). The Gla residue is a post-translationally modified amino acid essential for the function of several proteins involved in critical biological processes, including blood coagulation and calcium metabolism.[1][2] In this synthetic building block, the key functional groups are masked to allow for controlled chemical reactions:
-
Z-group (Benzyloxycarbonyl): A large, hydrophobic protecting group on the α-amino group that prevents unwanted reactions during peptide synthesis.[3][4][5]
-
di-OtBu (di-tert-butyl esters): Two bulky, non-polar ester groups protecting the γ-carboxyl groups. These are stable to many reaction conditions but can be removed with acid.[6][7]
-
Free α-Carboxylic Acid (-OH): This is the reactive site for peptide bond formation and also the primary polar, ionizable group on the molecule.
The combination of these large hydrophobic protecting groups with a single polar carboxylic acid group results in a molecule with amphipathic character, making solvent selection a critical, non-trivial step for its effective use.
Physicochemical Properties & Predicted Solubility
The solubility of a compound is dictated by its structure. The significant non-polar surface area of Z-DL-Gla(OtBu)₂-OH suggests poor solubility in polar solvents like water, while the presence of the carboxylic acid provides a mechanism for solubilization under specific pH conditions.
Table 1: Physicochemical Properties of Z-L-Gla(OtBu)₂-OH *
| Property | Value | Source |
| Chemical Name | N-α-(Benzyloxycarbonyl)-γ-carboxy-L-glutamic acid-γ,γ-di-t-butyl ester | [8] |
| Molecular Formula | C₂₂H₃₁NO₈ | [8] |
| Molecular Weight | 437.48 g/mol | [8] |
| Appearance | White to off-white solid | General Observation |
| Storage | 2-8°C, desiccated | [9][10] |
*Note: Data is for the L-enantiomer. The DL-racemic mixture has identical molecular formula and weight.
Based on these structural features, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests that solvents with a polarity similar to the solute will be most effective.
Table 2: Predicted Solubility of Z-DL-Gla(OtBu)₂-OH in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, THF | High | These solvents can solvate both the large non-polar regions and the polar carboxylic acid group through dipole-dipole interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at dissolving large organic molecules with moderate polarity. |
| Polar Protic | Methanol, Ethanol | Moderate | Can hydrogen bond with the carboxylic acid, but may be less effective at solvating the large non-polar protecting groups. |
| Apolar | Toluene, Hexane | Low to Insoluble | These solvents lack the polarity to interact favorably with the carboxylic acid group. |
| Aqueous | Water, PBS (pH 7.4) | Insoluble | The molecule's overall hydrophobicity prevents dissolution in neutral aqueous media.[11][12] |
| Aqueous (Basic) | 0.1 M NaHCO₃, Dilute NH₄OH | Soluble | The carboxylic acid is deprotonated to form a highly polar carboxylate salt, which is readily solvated by water.[13][14] |
Experimental Protocols
Trustworthiness through Verification: It is always recommended to empirically verify solubility with a small amount of material before proceeding with the bulk of the compound.[15]
Protocol 1: Small-Scale Solubility Screening
This protocol allows for the rapid determination of an appropriate solvent without significant material loss.
-
Preparation: Weigh approximately 1-2 mg of Z-DL-Gla(OtBu)₂-OH into a small glass vial.
-
Solvent Addition: Add the chosen solvent (e.g., DMSO) in small aliquots (e.g., 50 µL).
-
Dissolution: After each addition, vortex the vial for 30 seconds. If the solid persists, sonicate the vial in a water bath for 2-5 minutes.
-
Observation: Visually inspect the solution against a dark background. The absence of any visible particles indicates complete dissolution.
-
Quantification: Continue adding solvent until the compound fully dissolves. Record the total volume of solvent used to estimate the approximate solubility (e.g., 1 mg in 100 µL = 10 mg/mL).
Protocol 2: Preparation of a High-Concentration Organic Stock Solution
For most applications, preparing a concentrated stock in a suitable organic solvent is the most convenient approach.
-
Weighing: Accurately weigh the desired amount of Z-DL-Gla(OtBu)₂-OH and place it in an appropriate-sized volumetric flask or vial.
-
Solubilization: Add a portion (approx. 70-80% of the final volume) of high-purity, anhydrous DMSO or DMF.
-
Dissolution: Mix thoroughly using a vortex mixer. If needed, sonicate briefly to ensure all solid material has dissolved.
-
Final Volume: Once fully dissolved, carefully add the solvent to reach the final desired volume and mix again to ensure homogeneity.
-
Storage: Store the stock solution in tightly sealed vials at -20°C. To avoid degradation from repeated freeze-thaw cycles, dispense into single-use aliquots.[15]
Protocol 3: Preparation of a Solution in an Aqueous Basic Medium
This method is useful when an organic solvent is incompatible with a downstream application, such as certain biological assays.
-
Suspension: Weigh the compound into a vial and add the desired volume of purified water or a non-reactive buffer (e.g., saline). The compound will not dissolve and will form a suspension.
-
Basification: While vortexing, add a weak base (e.g., 1 M sodium bicarbonate or 1 M ammonium hydroxide) dropwise.
-
Dissolution: Continue adding the base and mixing until the solution becomes clear. The deprotonation of the carboxylic acid to a carboxylate salt renders the molecule water-soluble.
-
pH Adjustment: If necessary, carefully adjust the pH to the desired final value, keeping in mind that the compound may precipitate if the pH becomes too acidic.
-
Caution: Be aware that prolonged exposure to high pH can potentially hydrolyze the tert-butyl esters.[6] This method is best for solutions that will be used immediately.
Application-Specific Solvent Selection Workflow
The choice of solvent is intrinsically linked to the intended application. The following workflow provides a decision-making framework for selecting the optimal solvent system.
Caption: Solvent selection workflow for Z-DL-Gla(OtBu)₂-OH.
-
For Peptide Synthesis: Anhydrous DMF and DCM are standard solvents for solid-phase and solution-phase peptide synthesis.[16] Z-DL-Gla(OtBu)₂-OH is predicted to have high solubility in these, facilitating efficient coupling reactions.
-
For Biological Assays: The "stock and dilute" method is the gold standard. A high-concentration stock in DMSO allows for the introduction of the compound into an aqueous buffer with minimal perturbation from the organic solvent. It is crucial to validate the tolerance of the specific assay to the final DMSO concentration.
-
For NMR Spectroscopy: High solubility is required for good signal-to-noise. Deuterated DMSO (DMSO-d₆) or chloroform (CDCl₃) are excellent choices, as they are strong solvents for this type of protected amino acid.
Conclusion
Z-DL-Gla(OtBu)₂-OH is a hydrophobic molecule with a single ionizable group, a profile that dictates its solubility behavior. It is readily soluble in polar aprotic and chlorinated solvents such as DMSO, DMF, and DCM, making it well-suited for applications in organic synthesis. While it is insoluble in neutral aqueous solutions, it can be effectively solubilized by deprotonating the free carboxylic acid with a mild base. This guide provides the foundational principles and practical protocols to empower researchers to confidently handle this valuable synthetic building block, ensuring reproducibility and success in their scientific endeavors.
References
-
Title: Fmoc-D-Gla(otbu)2-OH | C29H35NO8 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: CAS No : 111662-64-7 | Product Name : Fmoc-Gla(OtBu)2-OH Source: Pharmaffiliates URL: [Link]
-
Title: Identification and purification of vitamin K-dependent proteins and peptides with monoclonal antibodies specific for gamma -carboxyglutamyl (Gla) residues Source: PubMed URL: [Link]
-
Title: tert-Butyl Esters Source: Organic Chemistry Portal URL: [Link]
-
Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: An effective organic solvent system for the dissolution of amino acids Source: PubMed URL: [Link]
-
Title: Gla domain Source: Wikipedia URL: [Link]
-
Title: G-PEPTIDE SOLUBILITY GUIDELINES Source: GenScript URL: [Link]
-
Title: The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL: [Link]
-
Title: Safety Data Sheet - Fmoc-Glu(OtBu)-OH Source: AAPPTec, LLC URL: [Link]
-
Title: Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers Source: PubMed URL: [Link]
-
Title: Peptide Solubility | Peptide Synthesis Source: Bio Basic URL: [Link]
-
Title: Benzyl chloroformate Source: Wikipedia URL: [Link]
-
Title: Z-g-carboxy-Glu(OtBu)2-OH Source: ChemBK URL: [Link]
Sources
- 1. Identification and purification of vitamin K-dependent proteins and peptides with monoclonal antibodies specific for gamma -carboxyglutamyl (Gla) residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gla domain - Wikipedia [en.wikipedia.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 13. genscript.com [genscript.com]
- 14. biobasic.com [biobasic.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Application Note & Protocol: Solution-Phase Synthesis of γ-Carboxyglutamic Acid (Gla)-Containing Peptides using Z-DL-Gla(OtBu)₂-OH
Introduction: The Significance of Gla-Containing Peptides
Gamma-carboxyglutamic acid (Gla) is a non-proteinogenic amino acid formed by the post-translational, vitamin K-dependent carboxylation of glutamate residues.[1][2] This unique modification introduces a second carboxylic acid group on the γ-carbon, creating a powerful bidentate calcium-binding motif.[2][3] This affinity for calcium ions is fundamental to the biological function of numerous proteins, particularly those involved in the blood coagulation cascade, such as prothrombin and Factors VII, IX, and X.[3][4] The presence of Gla residues enables these proteins to anchor to phospholipid membranes in a calcium-dependent manner, a critical step for their enzymatic activity.[4]
The synthesis of peptides containing Gla is of paramount importance for researchers studying blood coagulation, vascular calcification, and bone metabolism.[3][5] While solid-phase peptide synthesis (SPPS) is a dominant technique, classical solution-phase synthesis remains highly valuable, especially for the production of shorter peptide fragments or when scaling up production.[6][7] This guide provides a detailed protocol for the incorporation of a protected Gla residue, Z-DL-Gla(OtBu)₂-OH, into a peptide chain using solution-phase chemistry. The benzyloxycarbonyl (Z) group provides robust N-terminal protection, while the di-tert-butyl ester (OtBu) groups shield the reactive γ-carboxyl functions of the Gla residue.
Principle of the Method: A Chemoselective Strategy
The successful synthesis of a dipeptide using Z-DL-Gla(OtBu)₂-OH relies on a strategy of orthogonal protecting groups and controlled carboxyl group activation.[6][7]
-
N-α-Protection (Z-group): The amine of the Gla residue is protected with the benzyloxycarbonyl (Z) group. This group is stable to the basic and mildly acidic conditions used during coupling but can be cleanly removed via catalytic hydrogenolysis.
-
Side-Chain Protection (OtBu groups): The two carboxyl groups of the Gla side chain are protected as tert-butyl esters. These are stable to the coupling conditions and hydrogenolysis but are readily cleaved with strong acids like trifluoroacetic acid (TFA).[7]
-
Carboxyl Activation: To form the peptide bond, the free α-carboxyl group of Z-DL-Gla(OtBu)₂-OH must be activated. This is typically achieved using a carbodiimide reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to increase efficiency and suppress racemization.[6][8]
-
Coupling: The activated Gla residue then reacts with the free amino group of a C-terminally protected amino acid (e.g., an amino acid methyl ester) to form the dipeptide.
-
Deprotection: The orthogonal nature of the Z and OtBu protecting groups allows for their selective removal to either extend the peptide chain or to yield the final, deprotected peptide.
This strategic application of protecting groups prevents unwanted side reactions, such as the self-polymerization of the amino acid building blocks.[6][9]
Experimental Workflow Overview
The following diagram outlines the key stages of the solution-phase synthesis protocol described in this guide.
Caption: Workflow for solution-phase synthesis using Z-DL-Gla(OtBu)₂-OH.
Materials and Reagents
Ensure all reagents are of high purity (≥98%) and solvents are anhydrous unless otherwise specified.
| Reagent/Material | Grade | Supplier Example | Notes |
| Z-DL-Gla(OtBu)₂-OH | Synthesis Grade | Commercially Available | Store at 2-8°C. |
| L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) | Synthesis Grade | Sigma-Aldrich | Example amino component. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Sigma-Aldrich | Moisture sensitive. Potent allergen. |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Sigma-Aldrich | Explosive when dry; handle with care. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Fisher Scientific | Use to neutralize hydrochloride salt. |
| Dichloromethane (DCM) | Anhydrous | VWR | Main reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Hydrochloric Acid (HCl), 1M Aqueous | ACS Grade | Fisher Scientific | For aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃), Saturated Aqueous | ACS Grade | VWR | For aqueous work-up. |
| Brine (Saturated NaCl) | ACS Grade | VWR | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | VWR | For flash column chromatography. |
Safety Precaution: DCC is a potent skin sensitizer and allergen. Always wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. Handle in a chemical fume hood.
Detailed Step-by-Step Protocol: Synthesis of Z-DL-Gla(OtBu)₂-Ala-OMe
This protocol details the coupling of Z-DL-Gla(OtBu)₂-OH with L-Alanine methyl ester.
5.1. Preparation of the Amino Component
-
Dissolution: In a 100 mL round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.05 g, 7.5 mmol, 1.5 eq) in anhydrous Dichloromethane (DCM, 20 mL).
-
Neutralization: Cool the flask in an ice bath (0°C). Add N,N-Diisopropylethylamine (DIPEA) (1.3 mL, 7.5 mmol, 1.5 eq) dropwise while stirring.
-
Rationale: DIPEA is a non-nucleophilic base used to liberate the free amine from its hydrochloride salt. The resulting DIPEA·HCl salt is soluble in DCM and will be removed later during the aqueous work-up.
-
5.2. Activation and Coupling Reaction
-
Pre-activation: In a separate 250 mL round-bottom flask, dissolve Z-DL-Gla(OtBu)₂-OH (2.63 g, 5.0 mmol, 1.0 eq) and HOBt (0.77 g, 5.0 mmol, 1.0 eq) in anhydrous DCM (30 mL).
-
Cooling: Cool the flask to 0°C in an ice bath with magnetic stirring.
-
DCC Addition: Dissolve DCC (1.03 g, 5.0 mmol, 1.0 eq) in a minimal amount of anhydrous DCM (~5 mL) and add it dropwise to the stirring solution of the Z-Gla derivative.
-
Stirring: Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Coupling: To this activated mixture, add the previously prepared solution of free H-Ala-OMe in DCM via cannula or dropwise.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Rationale: The slow warming allows for a controlled reaction. Overnight stirring ensures the reaction proceeds to completion.
-
5.3. Reaction Monitoring
-
TLC Analysis: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.
-
Visualization: Use a UV lamp (254 nm) to visualize the Z-group and a potassium permanganate stain to visualize the product.
-
Confirmation: The reaction is complete upon the disappearance of the limiting reagent (Z-DL-Gla(OtBu)₂-OH).
-
5.4. Work-up and Isolation
-
DCU Removal: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of DCM.
-
Rationale: DCU is largely insoluble in most organic solvents, allowing for its removal by simple filtration.[8]
-
-
Solvent Removal: Combine the filtrates and reduce the volume under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Redissolve the crude residue in Ethyl Acetate (50 mL). Transfer to a separatory funnel and wash sequentially with:
-
1M HCl (2 x 25 mL) - Removes excess DIPEA.
-
Saturated NaHCO₃ solution (2 x 25 mL) - Removes unreacted HOBt and any remaining acidic components.
-
Brine (1 x 25 mL) - Reduces the amount of water in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude dipeptide as an oil or foam.
5.5. Purification
-
Flash Chromatography: Purify the crude product by flash column chromatography on silica gel.[10][11]
-
Elution: Use a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to elute the product.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Z-DL-Gla(OtBu)₂-Ala-OMe.
Characterization of the Product
It is essential to confirm the identity and purity of the synthesized peptide.
| Analysis Technique | Expected Result for Z-DL-Gla(OtBu)₂-Ala-OMe |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 611.32. Found: m/z should correspond to the calculated value. |
| ¹H NMR (in CDCl₃) | Characteristic peaks for Z-group (~7.3 ppm, 5.1 ppm), OtBu groups (~1.45 ppm), Ala-OMe group (~3.7 ppm, ~1.4 ppm), and peptide backbone protons. |
| HPLC | A single major peak indicating high purity (>95%). A typical gradient would be 20-80% Acetonitrile in Water (both with 0.1% TFA) over 20 minutes.[12] |
Deprotection Strategies
The orthogonal protecting groups can be removed selectively.
-
Z-Group Removal (Hydrogenolysis):
-
Dissolve the protected peptide in Methanol or Ethyl Acetate.
-
Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter through Celite to remove the catalyst and concentrate to yield the N-terminally deprotected peptide, H-DL-Gla(OtBu)₂-Ala-OMe.
-
Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine and toluene as a byproduct.
-
-
OtBu-Group Removal (Acidolysis):
-
Dissolve the peptide in DCM.
-
Add an excess of Trifluoroacetic Acid (TFA), often in a 1:1 ratio with DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA in vacuo (co-evaporating with toluene can help remove residual TFA).
-
Causality: The strong acid protonates the ester oxygen of the tert-butyl groups, leading to their cleavage via formation of the stable tert-butyl cation, which is scavenged by TFA or other scavengers, releasing the free carboxylic acids.[7]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Yield | Incomplete activation; moisture in solvents; impure reagents. | Ensure all glassware and solvents are anhydrous. Use fresh DCC. Allow sufficient time for activation before adding the amine component. |
| Multiple Spots on TLC | Racemization; side reactions (e.g., N-acylurea formation). | Ensure HOBt is used. Maintain low temperature (0°C) during DCC addition and initial coupling. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent. Consider reverse-phase HPLC for more challenging purifications.[12] |
| Incomplete Deprotection | Inactive catalyst (for hydrogenolysis); insufficient acid (for acidolysis). | Use fresh Pd/C catalyst. Ensure a hydrogen atmosphere is maintained. Use a larger excess of TFA for acidolysis. |
References
- Wikipedia. (n.d.). Peptide synthesis.
- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
- Thakkar, D. S., et al. (2023). Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma. Analytica Chimica Acta.
- Schurgers, L. J., et al. (2001). Total chemical synthesis of human matrix Gla protein. Protein Science.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Butenas, S., & Mann, K. G. (2002). Regulation and regulatory role of gamma-carboxyglutamic acid containing clotting factors. Current Protein & Peptide Science.
- Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 2-butoxyethanol.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Agilent Technologies, Inc. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
- Prasad, B., et al. (2023). Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma. PubMed.
- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Wikipedia. (n.d.). Carboxyglutamic acid.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Vankayala, S. L., & Gunda, S. (2019). Protecting Groups in Peptide Synthesis. PubMed.
- Biotage. (2023, January 30). How to purify synthetic peptides - what are the options?
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Porcelli, F. (2025, August 6). (PDF) On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides.
- Cruz, L. J., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules.
- Fisher Scientific. (2024, February 10). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Prorok, M., et al. (2002). Novel gamma-carboxyglutamic acid-containing peptides from the venom of Conus textile. Biochemistry.
- LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
- Hauschka, P. V., et al. (1982). Gamma-carboxyglutamic acid. PubMed.
- PubChem. (n.d.). Fmoc-D-Gla(otbu)2-OH.
- Biochem Chemopharma. (2018, February 1). Safety data sheet of '- 2-BUTOXYETHANOL' (Version 1).
- Kundu, L. M. (2020, March 18). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. YouTube.
- Góngora-Benítez, M., et al. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI.
- Britannica. (n.d.). gamma-carboxyglutamic acid.
- Bode, J. W., et al. (2006). Synthesis of human GLP-1 (7–36) by chemoselective α-ketoacid–hydroxylamine peptide ligation of unprotected fragments. Chemical Science.
- King, G. F., & Mobli, M. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace.
- Berkner, K. L., & Runge, K. W. (2021). Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease. MDPI.
- AAPPTec, LLC. (n.d.). Safety Data Sheet.
- Aapptec Peptides. (n.d.). Z-Glu-OtBu [5891-45-2].
- Rinaldi, A. C., et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. MDPI.
- Kent, S. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- McLoughlin, N. (2022). From 10 grams to several hundred - A case study in peptide GMP process development. PolyPeptide Group.
- Pharmaffiliates. (n.d.). Fmoc-Gla(OtBu)2-OH.
- Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Sigma-Aldrich. (n.d.). Fmoc-Gla(OtBu)2-OH Novabiochem 111662-64-7.
- eGyanKosh. (n.d.). Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl group of the other amino acid with the elimination of a molecule of water.
- ChemPep. (n.d.). 111662-64-7 | Fmoc-Gla(OtBu)2-OH.
- Alfa Chemistry. (n.d.). CAS 111662-64-7 Fmoc-Gla(OtBu)2-OH.
- ChemicalBook. (2025, July 16). FMOC-D-GLA(OTBU)2-OH | 111662-65-8.
Sources
- 1. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Gamma-carboxyglutamic acid | biochemistry | Britannica [britannica.com]
- 3. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation and regulatory role of gamma-carboxyglutamic acid containing clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total chemical synthesis of human matrix Gla protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. gcwgandhinagar.com [gcwgandhinagar.com]
- 10. biotage.com [biotage.com]
- 11. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions with γ-Carboxyglutamic Acid (Gla) Derivatives in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with γ-carboxyglutamic acid (Gla) derivatives. This guide is designed to provide in-depth troubleshooting for potential side reactions encountered during the synthesis of Gla-containing peptides, with a specific focus on the principles applicable to Z-DL-Gla(OtBu)2-OH.
While Z-DL-Gla(OtBu)2-OH is a less common variant, the principles of reactivity and potential side reactions are largely governed by the core Gla structure and its di-tert-butyl ester protecting groups. Therefore, this guide will address issues pertinent to the more commonly used Fmoc-Gla(OtBu)2-OH, while highlighting considerations for the Z-protected and DL-racemic forms.
Frequently Asked Questions (FAQs)
Q1: What is Z-DL-Gla(OtBu)2-OH and why is it used in peptide synthesis?
A1: Z-DL-Gla(OtBu)2-OH is a protected amino acid derivative used to incorporate γ-carboxyglutamic acid (Gla) into a peptide sequence. Let's break down its components:
-
Z: The benzyloxycarbonyl (Z or Cbz) group is a protecting group for the N-terminus of the amino acid. It is typically removed by hydrogenolysis.
-
DL: This indicates a racemic mixture of both D and L stereoisomers of the amino acid. The use of a racemic mixture can be for specific research purposes, such as studying the impact of stereochemistry on peptide function, but it will result in a complex mixture of peptide diastereomers.
-
Gla: γ-carboxyglutamic acid is a post-translationally modified amino acid that contains two carboxylic acid groups on its side chain. These groups are crucial for calcium binding and are essential for the function of many proteins involved in blood coagulation and bone metabolism.[1][2]
-
(OtBu)2: The two tert-butyl esters protect the two carboxylic acid groups on the Gla side chain. These are acid-labile protecting groups, typically removed during the final cleavage of the peptide from the solid-phase resin.
-
-OH: This is the free carboxylic acid group at the C-terminus, which is available for coupling to the growing peptide chain.
Q2: What are the most common side reactions to be aware of when working with Gla derivatives like Z-DL-Gla(OtBu)2-OH?
A2: The primary concerns when working with Gla derivatives in peptide synthesis are:
-
Decarboxylation: The loss of one or both of the γ-carboxyl groups, converting the Gla residue back to glutamic acid (Glu) or a singly carboxylated species.
-
Incomplete Coupling: Due to the steric hindrance of the bulky side chain, coupling of the subsequent amino acid onto the Gla residue can be challenging.
-
Racemization: As with many amino acids, there is a risk of racemization, especially during activation.[3][4] Since the starting material is a DL mixture, this will further complicate the resulting peptide mixture.
-
Side reactions related to the Z-protecting group: If using the Z-protected form, incomplete deprotection or side reactions during hydrogenolysis can occur.
-
Premature deprotection of OtBu groups: While generally stable, prolonged exposure to even mild acidic conditions could potentially lead to the loss of the tert-butyl esters.
Q3: Is decarboxylation of the Gla side chain a significant risk during peptide synthesis?
A3: Fortunately, studies have shown that with the appropriate protecting groups, the Gla residue is surprisingly stable. Specifically, for Fmoc-L-Gla(OtBu)2-OH, it has been demonstrated that the di-tert-butyl ester protected side chain is stable under treatment with trifluoroacetic acid (TFA) and other acidic conditions commonly used in Fmoc-based solid-phase peptide synthesis (SPPS), with no decarboxylation observed.[5] This stability is a key advantage of using the di-OtBu protection strategy. However, it is crucial to adhere to validated protocols to minimize this risk.
Troubleshooting Guide
Problem 1: Mass spectrometry of my purified peptide shows a mass corresponding to the loss of one or two carboxyl groups (-44 Da or -88 Da).
Possible Cause A: Decarboxylation during Synthesis or Cleavage
While the di-OtBu protected Gla is robust, extreme conditions could potentially lead to decarboxylation.
Causality: The malonic acid-like structure of the Gla side chain makes it susceptible to decarboxylation, especially under harsh acidic or basic conditions, or at elevated temperatures.
Troubleshooting Steps:
-
Review your cleavage cocktail and conditions:
-
Ensure you are using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Avoid prolonged cleavage times or elevated temperatures. Perform cleavage at room temperature for 2-4 hours.
-
-
Check your deprotection conditions (for Z-Gla):
-
If using Z-Gla, ensure your hydrogenolysis conditions are optimized and not overly harsh.
-
-
Analytical Verification:
-
Use tandem mass spectrometry (MS/MS) to pinpoint the location of the modification. Fragmentation should reveal which residue has lost the carboxyl group.
-
Compare the retention time of your peptide with a standard known to contain fully carboxylated Gla. The decarboxylated peptide will be less polar and may have a longer retention time on reverse-phase HPLC.
-
Possible Cause B: Incomplete Carboxylation of the Starting Material
The issue may lie with the purity of the Z-DL-Gla(OtBu)2-OH starting material.
Troubleshooting Steps:
-
Analyze the starting amino acid:
-
Perform LC-MS analysis on the Z-DL-Gla(OtBu)2-OH monomer to check for the presence of impurities lacking one or both of the OtBu-protected carboxyl groups.
-
-
Source a reliable building block:
-
Ensure you are using a high-quality, purified Gla derivative from a reputable supplier. Purity should be ≥95% by HPLC.
-
Problem 2: My peptide synthesis has a low yield, and I see a significant amount of truncated peptide ending at the residue before the intended Gla position.
Possible Cause: Incomplete Coupling to the Gla Residue
Causality: The bulky di-tert-butyl ester protected side chain of the Gla residue can cause steric hindrance, leading to inefficient coupling of the subsequent amino acid.
Troubleshooting Steps:
-
Optimize coupling conditions:
-
Increase coupling time: Extend the coupling time for the amino acid following Gla to 2-4 hours or even overnight.
-
Double couple: Perform a second coupling reaction with fresh reagents for the amino acid being added to the Gla residue.
-
Use a more potent coupling reagent: Consider using a stronger activating agent like HATU or HCTU.
-
-
Monitor coupling efficiency:
-
Perform a Kaiser test or other ninhydrin-based test after coupling to the Gla residue to check for the presence of unreacted free amines. A positive test indicates incomplete coupling.
-
-
Consider a different solvent:
-
In some cases, switching from DMF to a solvent like NMP, which can disrupt secondary structures, may improve coupling efficiency.
-
Problem 3: The HPLC chromatogram of my crude peptide is very complex with many closely eluting peaks.
Possible Cause A: Use of a DL-Racemic Mixture
Causality: Synthesizing a peptide with a DL-amino acid at one position will result in a mixture of diastereomers. These diastereomers can have very similar properties, making them difficult to separate by reverse-phase HPLC.
Troubleshooting Steps:
-
Confirm the necessity of the DL-form:
-
If the use of the racemic mixture is not intentional for your research, switch to the enantiomerically pure L- or D- form of Gla(OtBu)2-OH. The L-form is the naturally occurring and most commonly used version.[5]
-
-
Optimize HPLC separation:
-
Use a shallower gradient and a longer column to try and resolve the diastereomers.
-
Consider alternative chromatography techniques if baseline separation is not achievable.
-
Possible Cause B: Racemization during Coupling
Causality: The activation of the carboxylic acid for coupling can lead to the formation of an oxazolone intermediate, which can racemize.[3][4]
Troubleshooting Steps:
-
Use a racemization-suppressing additive:
-
Always include an additive like HOBt or Oxyma in your coupling reactions.
-
-
Avoid pre-activation:
-
Mix the amino acid, coupling reagent, and additive together with the resin rather than pre-activating the amino acid for an extended period before adding it to the reaction vessel.
-
-
Use urethane-protected amino acids:
-
The Z and Fmoc protecting groups are urethane-based and are known to suppress racemization compared to other types of protecting groups.
-
Experimental Protocols
Protocol 1: Analytical HPLC-MS Method for Detecting Gla Side Reactions
This protocol is designed to identify decarboxylation and other potential side products.
-
Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5-65% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected mass of your peptide and potential side products (e.g., m/z 300-2000).
-
Data Analysis: Look for the expected mass of the full-length, correctly modified peptide. Search for masses corresponding to:
-
[M - 44 Da] (single decarboxylation)
-
[M - 88 Da] (double decarboxylation)
-
Truncated sequences.
-
-
Table 1: Common Mass Shifts for Gla-Peptide Side Products
| Side Product | Mass Change (Da) | Description |
| Single Decarboxylation | -44.01 | Loss of one CO2 from the Gla side chain. |
| Double Decarboxylation | -88.02 | Loss of both CO2 from the Gla side chain (conversion to Glu). |
| Incomplete OtBu Deprotection | +56.06 | Retention of a tert-butyl group on a carboxyl. |
Visualizing Potential Side Reactions
Diagram 1: Decarboxylation of the Gla Side Chain
This diagram illustrates the potential, though often avoidable, side reaction of decarboxylation.
Caption: Potential decarboxylation of Gla to Glu.
Diagram 2: Workflow for Troubleshooting Gla-Peptide Synthesis
This workflow outlines a logical approach to identifying the source of impurities.
Sources
- 1. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Difficult Sequences Containing γ-Carboxyglutamic Acid (Gla)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with γ-carboxyglutamic acid (Gla)-containing peptides and proteins. The unique nature of this post-translationally modified amino acid presents distinct challenges throughout the workflow, from chemical synthesis to final analysis. This guide is structured to provide direct, actionable answers to common problems, explaining the "why" behind each recommendation to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding the handling of Gla-containing sequences.
Q1: What is the standard building block for incorporating Gla in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?
The standard and most widely used derivative is Fmoc-L-Gla(OtBu)₂-OH .[1][2][3][4] The two tert-butyl (OtBu) esters protect the dual carboxylic acid groups on the gamma-carbon. These protecting groups are crucial as they are stable to the basic conditions used for Fmoc removal (e.g., piperidine) but are readily cleaved under the final, strongly acidic conditions of resin cleavage (e.g., Trifluoroacetic Acid - TFA).[5][6]
Q2: Are Gla residues stable during standard TFA cleavage?
Yes, the γ-carboxyglutamic acid residue itself is stable to standard TFA cleavage conditions. The primary event during cleavage is the removal of the tert-butyl protecting groups from the Gla side chain. However, prolonged exposure to strong acid and heat can potentially lead to decarboxylation, although this is not a major side reaction under standard, controlled cleavage protocols (e.g., 2-4 hours at room temperature).[7]
Q3: Why is my mass spectrometry data for Gla-peptides difficult to interpret? I see multiple peaks and unexpected losses.
This is the most common analytical challenge. The Gla residue is thermally labile and prone to fragmentation in the mass spectrometer's source. During collision-induced dissociation (CID), it readily undergoes a neutral loss of one or both CO₂ groups from the γ-carboxyl functions.[8][9][10] This results in fragment ions that appear as if the original residue was Glutamic acid (Glu) or had an unexpected mass.
Q4: How can I confirm the successful incorporation of Gla into my peptide?
A combination of methods is recommended for unambiguous confirmation:
-
Mass Spectrometry: Despite the challenges, high-resolution MS can identify the correct molecular weight of the parent ion. You should look for a mass increase of 44.01 Da for every expected Gla residue compared to a sequence with Glu at that position.[8]
-
NMR Spectroscopy: ¹H NMR is a powerful tool. The γ-proton of a Gla residue has a characteristic downfield chemical shift compared to the γ-protons of Glu, providing direct evidence of carboxylation.[11]
-
Edman Degradation (with modification): A specialized protocol involving pre-sequencing methylation of the Gla residues allows for their direct identification.
Section 2: Troubleshooting Guide: Synthesis & Purification
This section delves into specific problems encountered during the synthesis and purification of Gla-containing peptides, offering detailed solutions and protocols.
Problem 1: Incomplete or Failed Coupling of Fmoc-Gla(OtBu)₂-OH
Symptoms:
-
Positive Kaiser test (or other free amine test) after the Gla coupling step.
-
Mass spectrometry of the crude product shows a significant peak corresponding to a deletion sequence lacking the Gla residue ([M - (mass of Gla residue)]).
Root Cause Analysis: Fmoc-Gla(OtBu)₂-OH is a sterically hindered amino acid. The bulky Fmoc group, combined with the two large tert-butyl esters on the side chain, can significantly slow down the coupling reaction compared to simpler amino acids like Ala or Gly. Standard coupling protocols may be insufficient to drive the reaction to completion.[12][13]
Solutions & Recommended Protocol:
For hindered residues like Gla, a more robust coupling strategy is required.
Workflow for Coupling Hindered Amino Acids
Caption: Workflow for coupling sterically hindered Fmoc-Gla(OtBu)₂-OH.
Detailed Protocol: Manual Coupling of Fmoc-Gla(OtBu)₂-OH
-
Preparation: Pre-activate a solution of Fmoc-Gla(OtBu)₂-OH (3-5 equivalents relative to resin loading), a coupling agent like HATU (0.95 eq. to the amino acid), and an additive like HOBt or Oxyma (1 eq. to the amino acid) in DMF. Add DIPEA (2 eq. to the amino acid) and allow to activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for a minimum of 1 hour. For notoriously difficult sequences, extending this time to 2-4 hours is recommended.
-
Monitoring: Perform a Kaiser test. If the test is negative (beads are colorless/yellow), the coupling is complete. Proceed with washing and the next deprotection cycle.
-
Troubleshooting (Positive Kaiser Test): If the beads are blue/purple, the coupling is incomplete.
-
Option A (Recommended): Double Couple. Drain the reaction vessel, wash the resin 3x with DMF, and repeat the coupling step with a freshly prepared solution of activated Fmoc-Gla(OtBu)₂-OH for another 1-2 hours.[13]
-
Option B: Capping. If the coupling remains incomplete after a second attempt, it is crucial to cap the unreacted free amines to prevent the formation of a deletion peptide impurity that can be difficult to remove during purification. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Problem 2: HPLC Purification Yields Broad or Tailing Peaks
Symptoms:
-
The main product peak on the RP-HPLC chromatogram is broad and asymmetrical, with a distinct "tail".
-
Poor resolution between the main product and closely eluting impurities.
Root Cause Analysis: Gla-containing peptides are highly acidic due to the multiple carboxylic acid groups. At pH values above their pKa (~pH 3-4), these groups are deprotonated and negatively charged. These negative charges can engage in secondary ionic interactions with residual, positively charged free silanol groups on the silica-based C18 stationary phase. This mixed-mode interaction (hydrophobic and ionic) leads to peak tailing.[14][15][16][17]
Solutions:
The key is to ensure all carboxyl groups are fully protonated and neutral during the separation.
Recommended HPLC Conditions for Gla-Peptides
| Parameter | Recommendation | Rationale |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Lowers the pH to ~2, ensuring full protonation of Gla and other acidic residues (Asp, Glu), minimizing silanol interactions.[15] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Maintains a consistent low pH throughout the gradient and provides the organic strength for elution. |
| Column Type | High-purity, end-capped C18 silica column | Modern, fully end-capped columns have fewer free silanol groups, reducing the primary cause of secondary interactions.[14] |
| Gradient | Start with a shallow gradient | Peptides with multiple Gla residues can be quite polar. A shallow gradient (e.g., 0.5-1% B per minute) often improves resolution from more hydrophobic impurities. |
| Sample Prep | Dissolve crude peptide in Mobile Phase A | Ensures the peptide is fully protonated and solubilized before injection, preventing on-column peak distortion. |
Section 3: Troubleshooting Guide: Analysis & Characterization
Problem 3: Identifying Decarboxylation Side Products
Symptoms:
-
Mass spectrometry reveals a series of peaks with mass differences of ~44 Da from the expected product mass.
-
The biological activity of the purified peptide is lower than expected.
Root Cause Analysis: Decarboxylation is the loss of a COOH group from the Gla side chain, converting it back to a standard glutamic acid (Glu) residue. This results in a mass loss of 44.01 Da .[8][9] This can happen as a side reaction during harsh cleavage conditions or, more commonly, as an artifact during mass spectrometry analysis (in-source decay or neutral loss during fragmentation).[10] Distinguishing between synthetic artifacts and analytical artifacts is critical.
Diagnostic Workflow:
Caption: Diagnostic workflow for identifying decarboxylation events.
Protocol Highlight: Stabilizing Gla for MS via Methylation To prevent the analytical artifact of CO₂ loss, the Gla residues can be chemically stabilized by esterification.
-
Reagent: Prepare a solution of 2 M methanolic HCl. This can be done by carefully adding acetyl chloride to anhydrous methanol on ice.
-
Reaction: Dissolve the purified, lyophilized peptide in the methanolic HCl.
-
Incubation: Let the reaction proceed for 2 hours at room temperature.
-
Workup: Remove the solvent under a stream of nitrogen and re-dissolve for MS analysis.
-
Analysis: The methylated Gla residue will now have a mass addition of +14.02 Da for each carboxyl group (+28.04 Da per Gla residue). This derivative is much more stable in the mass spectrometer and will not show the characteristic -44 Da neutral loss.[8]
Problem 4: Ambiguous or No Result for Gla Residues in Edman Sequencing
Symptoms:
-
During automated Edman sequencing, a cycle corresponding to a Gla residue results in a blank.
-
The PTH-amino acid chromatogram shows no identifiable peak at the Gla position.
Root Cause Analysis: The PTH derivative of γ-carboxyglutamic acid is highly polar due to its three carboxyl groups. In the standard Edman degradation process, this polar derivative has poor extraction efficiency into the organic solvent (e.g., butyl chloride) used to transfer the cleaved residue to the HPLC for identification. Consequently, the residue is lost, leading to a blank cycle.
Solution: Pre-Sequencing Methylation
A robust method to overcome this is to methylate the peptide before subjecting it to Edman sequencing. This procedure is identical to the one described for MS stabilization.
-
Methylate: Convert all carboxylic acid groups (including C-terminus, Asp, Glu, and Gla) to their methyl esters using 2 M methanolic HCl as described in the previous section.
-
Sequence: Subject the fully methylated peptide to standard Edman degradation.
-
Identification: The Gla residue will now be released as the PTH-γ,γ-dimethyl-glutamate derivative. This less polar molecule extracts efficiently and has a unique retention time on HPLC, allowing for its unambiguous identification. This method provides direct, positive confirmation of Gla at a specific position in the sequence.
By understanding the unique chemical properties of the Gla residue and employing these targeted troubleshooting strategies, researchers can overcome the common hurdles associated with these challenging but biologically critical molecules.
References
-
Rehder, D. S., et al. (2013). Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase. Journal of Proteome Research, 12(6), 2853–2861. [Link]
-
Pathak, M., et al. (2023). Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma. medRxiv. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
ResearchGate. (n.d.). Glutamic acid γ-carboxylation. Superposition of ¹H–¹³C HSQC NMR spectra.... [Image]. Retrieved from [Link]
-
Zhang, A. H., et al. (2023). Synthesis of the Most Potent Isomer of μ-Conotoxin KIIIA Using Different Strategies. Molecules, 28(8), 3429. [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Zhang, Z., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. [Link]
-
LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Poser, J. W., & Price, P. A. (1979). A method for decarboxylation of gamma-carboxyglutamic acid in proteins. Journal of Biological Chemistry, 254(2), 431-436. [Link]
-
ResearchGate. (2023). Strange peak at HPLC?. [Discussion]. Retrieved from [Link]
-
Semantic Scholar. (2025). Structural characterisation of a cysteine-rich conotoxin, sigma(σ)S-GVIIIA.... Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-L-Gla(OtBu)2-OH[111662-64-7]. Retrieved from [Link]
-
Harvey, A., et al. (2019). Influence of carboxylation on osteocalcin detection by mass spectrometry. PloS one, 14(4), e0215886. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
He, W., et al. (2018). Synthesis and Structure Determination of µ-Conotoxin PIIIA Isomers with Different Disulfide Connectivities. Marine drugs, 16(10), 369. [Link]
-
PubChem. (n.d.). Fmoc-D-Gla(otbu)2-OH. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
mediaTUM. (2022). Open Search of Peptide Glycation Products from Tandem Mass Spectra. Retrieved from [Link]
-
Sugo, T., et al. (1998). Process of carboxylation of glutamic acid residues in the gla domain of human des-gamma-carboxyprothrombin. Journal of biochemistry, 123(5), 850-854. [Link]
-
Jin, A., et al. (2023). Chemical Synthesis and NMR Solution Structure of Conotoxin GXIA from Conus geographus. Toxins, 15(1), 58. [Link]
-
Giraud, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology, 1146, 23-45. [Link]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
- Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
-
Price, P. A., et al. (1989). Vitamin K-dependent carboxylase: utilization of decarboxylated bone Gla protein and matrix Gla protein as substrates. Biochemical and biophysical research communications, 158(3), 822-828. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc-D-Gla(otbu)2-OH | C29H35NO8 | CID 11038682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-Gla(OtBu)2-OH Novabiochem 111662-64-7 [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. mdpi.com [mdpi.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. researchgate.net [researchgate.net]
- 8. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of carboxylation on osteocalcin detection by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. chromtech.com [chromtech.com]
Validation & Comparative
A Researcher's Guide to Confirming Gamma-Carboxylation in Synthetic Peptides: An NMR-Centric Approach
For researchers and drug development professionals working with synthetic peptides, the confirmation of post-translational modifications is a critical step in ensuring biological activity and therapeutic efficacy. Among these modifications, gamma-carboxylation, the addition of a carboxyl group to the gamma-carbon of glutamic acid (Glu) to form gamma-carboxyglutamic acid (Gla), is pivotal for the function of a wide range of proteins involved in blood coagulation, bone metabolism, and signal transduction.[1][2] This guide provides an in-depth comparison of analytical techniques for confirming this modification, with a primary focus on the robust and structurally informative method of Nuclear Magnetic Resonance (NMR) spectroscopy.
The Central Role of Gamma-Carboxylation
The introduction of a second carboxyl group on glutamic acid residues creates a potent calcium-binding motif.[3] This conformational change is essential for the biological function of many proteins, enabling them to interact with cell surfaces and other proteins in a calcium-dependent manner. In the synthesis of therapeutic peptides that mimic or modulate these interactions, ensuring the precise and complete gamma-carboxylation of target Glu residues is paramount. Incomplete or absent carboxylation can lead to a dramatic loss of function, rendering the synthetic peptide ineffective.
NMR Spectroscopy: A Definitive Tool for Structural Confirmation
While several techniques can detect the presence of gamma-carboxylation, NMR spectroscopy stands out for its ability to provide unambiguous, atomic-level structural information, confirming not only the presence of the modification but also its precise location within the peptide sequence.
The Fundamental Principle: How NMR Detects Gamma-Carboxylation
The addition of a carboxyl group at the γ-position of a glutamic acid residue significantly alters the chemical environment of the neighboring protons and carbons. This change is directly observable in the NMR spectrum through shifts in the resonance frequencies (chemical shifts) of the corresponding nuclei.
Specifically, the most telling signs of successful gamma-carboxylation are the downfield shifts of the β-protons (Hβ) and the γ-proton (Hγ), as well as their corresponding carbons (Cβ and Cγ), in the ¹H and ¹³C NMR spectra. The γ-proton, in particular, experiences a significant change in its electronic environment, making its chemical shift a key diagnostic marker.
Visualizing the Change: From Glutamic Acid to Gamma-Carboxyglutamic Acid
The following diagram illustrates the structural change and the key atoms that are monitored by NMR.
Caption: Conversion of a Glutamic Acid residue to a Gamma-Carboxyglutamic Acid residue.
Experimental Workflow for NMR Analysis
A robust workflow is essential for reliable confirmation of gamma-carboxylation. This involves the synthesis of a reference standard, meticulous sample preparation, and careful acquisition and analysis of NMR data.
Caption: Experimental workflow for synthesis and NMR confirmation of gamma-carboxylation.
Step-by-Step Experimental Protocol: Synthesis of a Model Gla-Peptide
To unequivocally validate the NMR analytical method, the synthesis of a simple, well-defined gamma-carboxylated peptide as a reference standard is crucial. Here, we outline the solid-phase peptide synthesis (SPPS) of a model peptide, Ac-Gly-Gla-Gly-NH₂.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Gla(OtBu)₂-OH
-
Fmoc-Gly-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Acetic anhydride for N-terminal acetylation
Procedure:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound glycine by treating with 20% piperidine in DMF.
-
Coupling of Fmoc-Gla(OtBu)₂-OH: Couple Fmoc-Gla(OtBu)₂-OH to the deprotected glycine using a suitable coupling agent and base.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added Gla residue.
-
Coupling of Fmoc-Gly-OH: Couple the final Fmoc-Gly-OH.
-
Fmoc Deprotection: Deprotect the N-terminal glycine.
-
N-terminal Acetylation: Acetylate the N-terminus using acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (OtBu) using a standard cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the mass of the purified peptide using mass spectrometry and proceed to NMR analysis.
Key NMR Parameters for Identifying Gamma-Carboxylation
The following table summarizes the expected ¹H and ¹³C chemical shifts for the side chains of glutamic acid and gamma-carboxyglutamic acid within a peptide. These values are indicative and can vary slightly depending on the peptide sequence and solvent conditions.
| Atom | Glutamic Acid (Glu) | Gamma-Carboxyglutamic Acid (Gla) | Expected Shift upon Carboxylation |
| ¹H NMR | |||
| Hβ | ~2.1 ppm | ~2.3 - 2.5 ppm | Downfield |
| Hγ | ~2.3 ppm | ~3.2 - 3.4 ppm | Significantly Downfield |
| ¹³C NMR | |||
| Cβ | ~28 ppm | ~30 - 32 ppm | Downfield |
| Cγ | ~34 ppm | ~48 - 50 ppm | Significantly Downfield |
| γ-COOH | - | ~175 - 178 ppm | New Signal |
Note: Chemical shifts are reported in ppm relative to a standard reference (e.g., TMS or DSS).
A Comparative Analysis of Analytical Techniques
While NMR provides definitive structural evidence, other techniques are also employed in the analysis of gamma-carboxylation. Understanding their respective strengths and weaknesses is crucial for selecting the appropriate method for a given research question.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) | Edman Degradation |
| Principle | Measures nuclear spin transitions in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules. | Separates and quantifies amino acids after hydrolysis. | Sequential removal and identification of N-terminal amino acids. |
| Information Provided | Unambiguous structure, conformation, and dynamics. | Molecular weight, elemental composition, and fragmentation patterns. | Amino acid composition and quantity. | N-terminal sequence. |
| Confirmation of Gla | Direct observation of characteristic chemical shifts. | Mass shift of +44 Da per carboxylation. | Quantification of Gla after derivatization. | Not directly applicable for identifying Gla. |
| Quantification | Quantitative through signal integration. | Can be quantitative with isotopic labeling and standards. | Quantitative. | Not applicable. |
| Sensitivity | Lower (micromolar to millimolar). | High (picomolar to femtomolar).[4] | Moderate (picomolar). | Moderate (picomolar). |
| Sample Requirements | Relatively large amounts of pure sample. | Small amounts, can tolerate some impurities. | Requires hydrolysis, which can degrade Gla. | Pure sample with an unblocked N-terminus. |
| Key Advantage | Definitive structural information. | High sensitivity and throughput. | Established quantitative method. | Provides direct sequence information. |
| Key Limitation | Lower sensitivity, potential for signal overlap. | Indirect structural information, Gla can be unstable during ionization. | Destructive, potential for Gla degradation. | Cannot analyze internal or C-terminal modifications. |
Interpreting the Data: A Self-Validating System
The power of NMR in this context lies in its ability to create a self-validating system. By comparing the spectra of the synthetic peptide with that of a known uncarboxylated precursor or a synthesized Gla-containing standard, the presence and extent of gamma-carboxylation can be unequivocally determined.
For instance, the disappearance of the γ-proton signals of glutamic acid and the appearance of a new, downfield-shifted γ-proton signal for Gla, coupled with the emergence of the γ-carboxyl carbon signal in the ¹³C spectrum, provides a multi-faceted confirmation of the modification. Furthermore, the integration of the Hγ signal of Gla relative to other well-resolved proton signals in the peptide can be used to quantify the efficiency of the carboxylation reaction.
Conclusion
For researchers engaged in the synthesis of peptides where gamma-carboxylation is a critical determinant of function, NMR spectroscopy offers an unparalleled level of confidence in structural verification. While techniques like mass spectrometry are invaluable for initial characterization and purity assessment, NMR provides the definitive, atomic-level evidence of successful modification. By employing a systematic workflow that includes the synthesis of appropriate standards and a thorough analysis of key NMR parameters, scientists can ensure the integrity and biological relevance of their synthetic peptides, paving the way for more reliable and effective therapeutic development.
References
-
Burnier, J. P., et al. (1981). The Vitamin K-Dependent Carboxylation of Glutamyl Residues. Molecular and Cellular Biochemistry, 39, 191-207. [Link]
-
Furie, B., & Furie, B. C. (1992). Molecular and Cellular Biology of Blood Coagulation. New England Journal of Medicine, 326(12), 800-806. [Link]
-
Hauschka, P. V., et al. (1975). Direct identification of the calcium-binding amino acid, gamma-carboxyglutamate, in mineralized tissue. Proceedings of the National Academy of Sciences, 72(10), 3925-3929. [Link]
-
Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabonomics (pp. 161-193). Humana Press. [Link]
-
Gundberg, C. M., et al. (1998). Vitamin K and Bone Health: A Review of the Evidence. Nutrition Reviews, 56(8), 231-240. [Link]
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. [Link]
-
Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. [Link]
-
Conibear, A. C., et al. (2019). Random coil shifts of posttranslationally modified amino acids. Journal of Biomolecular NMR, 73(11-12), 651-661. [Link]
-
Theillet, F. X., et al. (2012). Cell signaling, post-translational protein modifications and NMR spectroscopy. Journal of Biomolecular NMR, 54(3), 217-236. [Link]
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]
Sources
- 1. Vitamin K-dependent carboxylation. In vitro modification of synthetic peptides containing the gamma-carboxylation recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
A Researcher's Guide to Gamma-Carboxyglutamic Acid (Gla) Peptide Synthesis: A Comparative Analysis
Introduction: The Critical Role of Gamma-Carboxyglutamic Acid in Peptide Function
Gamma-carboxyglutamic acid (Gla) is a non-standard amino acid that is crucial for the biological activity of a range of proteins involved in vital physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2][3] This unique amino acid is formed through a post-translational modification of glutamate (Glu) residues, a reaction catalyzed by the vitamin K-dependent enzyme gamma-glutamyl carboxylase (GGC).[1][4] The presence of two carboxylic acid groups on the gamma carbon of Gla residues confers a high affinity for calcium ions, which is essential for the proper conformation and function of Gla-containing proteins.[5][6]
The synthesis of peptides and proteins containing Gla residues presents a significant challenge for researchers. The complexity of this modification necessitates specialized approaches to ensure the site-specific and efficient incorporation of Gla. This guide provides a comprehensive comparison of the primary alternative methods for introducing gamma-carboxyglutamic acid into peptides, offering insights into the underlying principles, experimental workflows, and a critical evaluation of the advantages and limitations of each technique.
Method 1: Solid-Phase Peptide Synthesis (SPPS) with Pre-formed Gla Building Blocks
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[7][8] For the incorporation of Gla, a common and direct strategy involves the use of pre-synthesized, protected Gla derivatives as building blocks.
Principle and Rationale
The core principle of this method is to treat Gla as a unique, albeit complex, amino acid. A protected form of Gla, typically Fmoc-Gla(OtBu)₂-OH, is synthesized chemically and then incorporated into the growing peptide chain at the desired positions using standard SPPS protocols.[9] The use of tert-butyl (OtBu) protecting groups on the gamma-carboxyl groups of Gla is critical. This protection prevents the acidic side chains from interfering with the peptide bond formation and other chemical steps during synthesis. These protecting groups are then removed during the final cleavage of the peptide from the resin, typically using a strong acid like trifluoroacetic acid (TFA).[9]
Experimental Workflow: SPPS of a Gla-Containing Peptide
The following diagram outlines the typical workflow for incorporating a Gla residue into a peptide using Fmoc-based SPPS.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Gla-containing peptide.
Detailed Experimental Protocol: Manual SPPS of a Model Gla-Peptide
-
Resin Preparation: Start with a Rink Amide resin (0.1 mmol scale) in a fritted syringe. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat this step for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine.
-
Coupling of Fmoc-Gla(OtBu)₂-OH:
-
In a separate vial, dissolve Fmoc-Gla(OtBu)₂-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours at room temperature.
-
To monitor the reaction, perform a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the cleavage mixture to remove the resin beads. Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the Gla-containing peptide by mass spectrometry.
Advantages and Disadvantages of SPPS for Gla Peptides
| Feature | Advantages | Disadvantages |
| Site-Specificity | Precise, unambiguous placement of Gla at any desired position in the sequence. | |
| Purity & Characterization | High purity achievable after HPLC. Direct chemical synthesis allows for straightforward characterization by mass spectrometry. | Potential for side reactions like aspartimide formation or diketopiperazine formation, especially with certain sequences.[10] |
| Versatility | Compatible with a wide range of other non-standard amino acids and modifications. | |
| Cost | The synthesis of the Fmoc-Gla(OtBu)₂-OH building block is complex and expensive, making it a significant cost driver for the overall peptide synthesis.[9] | |
| Scalability | Well-established for small to medium-scale synthesis (mg to g). Large-scale synthesis can be cost-prohibitive. | |
| Peptide Length | Generally suitable for peptides up to around 50 amino acids. Longer peptides can be challenging due to cumulative inefficiencies in coupling steps.[11] |
Method 2: Enzymatic Gamma-Carboxylation
This approach mimics the natural biological process by using the enzyme gamma-glutamyl carboxylase (GGC) to convert glutamate residues to Gla residues in a pre-synthesized peptide. This can be performed either in a recombinant cellular system (in vivo) or using purified components (in vitro).
Principle and Rationale
The enzymatic method relies on the specific recognition of a substrate peptide by GGC. The enzyme then catalyzes the addition of a carboxyl group to the gamma-carbon of specific glutamate residues.[4] This reaction requires several cofactors: reduced vitamin K, molecular oxygen (O₂), and carbon dioxide (CO₂).[6] The in vivo approach leverages the cellular machinery of a host organism to both express the target peptide and perform the carboxylation, while the in vitro method offers a more controlled, cell-free environment.
In Vivo Carboxylation via Recombinant Expression
In this method, the gene encoding the desired peptide is co-expressed with the genes for GGC and, often, Vitamin K epoxide reductase (VKOR), the enzyme that recycles oxidized vitamin K. Mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are typically used as they possess the necessary cellular machinery for post-translational modifications.[12]
Caption: Workflow for in vivo gamma-carboxylation using recombinant cell expression.
Advantages:
-
Can produce larger, more complex proteins that are difficult to synthesize chemically.
-
Potentially higher yields for large-scale production.
-
The resulting protein is often correctly folded and may have other relevant post-translational modifications.
Disadvantages:
-
Incomplete Carboxylation: Achieving 100% carboxylation of all target Glu residues can be challenging, leading to a heterogeneous mixture of partially and fully carboxylated products.[2][13]
-
Purification Challenges: Separating the fully carboxylated peptide from its under-carboxylated counterparts and other host cell proteins can be difficult.
-
Optimization: Requires extensive optimization of cell culture conditions, including vitamin K concentration and vector design.
In Vitro Enzymatic Carboxylation
This technique involves the incubation of a synthetically produced precursor peptide (containing Glu residues) with purified GGC enzyme and the necessary cofactors in a controlled reaction vessel.
Experimental Protocol Outline: In Vitro Carboxylation
-
Precursor Peptide Synthesis: Synthesize the peptide with Glutamate (Glu) at the positions intended for carboxylation using standard SPPS.
-
Enzyme and Cofactor Preparation: Obtain or purify active GGC. Prepare a reaction buffer containing reduced vitamin K, CO₂ (often supplied as bicarbonate), and O₂.
-
Enzymatic Reaction:
-
Dissolve the precursor peptide in the reaction buffer.
-
Add GGC to initiate the reaction.
-
Incubate at an optimal temperature (e.g., 37°C) for a defined period.
-
-
Reaction Quenching: Stop the reaction by adding a chelating agent like EDTA or by heat inactivation.
-
Purification and Analysis: Purify the carboxylated peptide using RP-HPLC. Analyze the product by mass spectrometry to determine the extent of carboxylation.
Advantages:
-
High Degree of Control: Allows for precise control over reaction conditions (enzyme concentration, cofactor levels, temperature, pH).
-
Versatility: Can be applied to both synthetic and recombinantly produced precursor peptides.
-
Cleaner System: Fewer contaminating proteins compared to cell-based systems, simplifying purification.
Disadvantages:
-
Enzyme Availability and Cost: Purified, active GGC can be expensive and difficult to produce in large quantities.
-
Reaction Optimization: The efficiency of carboxylation can be highly dependent on the peptide sequence and reaction conditions, requiring significant optimization.
-
Scalability: Scaling up the reaction can be limited by the cost and availability of the enzyme.
Comparative Analysis of Synthesis Methods
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Recombinant Expression (In Vivo) | In Vitro Enzymatic Synthesis |
| Site-Specificity | Excellent | Good (dependent on GGC recognition) | Good (dependent on GGC recognition) |
| Homogeneity | High | Low to Medium (risk of incomplete carboxylation) | Medium to High (can be optimized) |
| Peptide Length | Best for < 50 amino acids | Suitable for large proteins | Suitable for a wide range of lengths |
| Overall Yield | Moderate | Potentially High | Low to Moderate |
| Cost | High (due to Gla building block) | Moderate to High (cell culture, purification) | High (due to purified enzyme) |
| Complexity | Moderate (standardized chemistry) | High (molecular biology, cell culture) | High (enzyme purification, reaction optimization) |
| Best Suited For | Short to medium-length peptides requiring precise Gla placement and high purity. | Large, complex Gla-containing proteins. | Mechanistic studies, small to medium-scale production with high control. |
Conclusion and Future Outlook
The choice of method for introducing gamma-carboxyglutamic acid into peptides is a critical decision that depends on the specific research goals, the nature of the target peptide, and available resources.
-
Solid-Phase Peptide Synthesis using pre-formed Gla building blocks remains the gold standard for producing short to medium-length peptides with absolute site-specificity and high purity. While the cost of the protected Gla amino acid is a significant factor, the reliability and predictability of the chemical process make it ideal for structure-function studies and the synthesis of therapeutic peptide candidates.
-
Recombinant Expression is the most viable option for producing large, complex Gla-containing proteins that are inaccessible by chemical synthesis. However, researchers must be prepared to invest significant effort in optimizing expression and purification to overcome the common challenge of incomplete carboxylation.
-
In Vitro Enzymatic Synthesis offers a powerful, controlled system that bridges the gap between chemical and biological methods. It is particularly valuable for fundamental studies of the carboxylation process and for producing moderately sized peptides when the precursor is readily available.
Future advancements in this field will likely focus on improving the efficiency and cost-effectiveness of all three approaches. This includes the development of more economical routes to synthesize protected Gla building blocks, the engineering of host cell lines for more complete in vivo carboxylation, and the discovery of more robust and active gamma-carboxylase enzymes for in vitro applications. The continued development of these methods is essential to advancing our understanding of Gla-dependent biological systems and for the development of novel therapeutics.
References
- Vertex AI Search. (n.d.).
-
Kalaria, R., et al. (2023). Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma. NIH. Retrieved January 24, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. RSC. Retrieved January 24, 2026, from [Link]
-
GO-Peptide. (2024, January 16). Comparison of Peptide Synthesis Methods and Techniques. GO-Peptide. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Carboxyglutamic acid. Wikipedia. Retrieved January 24, 2026, from [Link]
-
Suttie, J. W., et al. (1987). Expression of completely gamma-carboxylated recombinant human prothrombin. PubMed. Retrieved January 24, 2026, from [Link]
-
Frontiers. (n.d.). Recent advances and future directions on GLA-producing organisms. Frontiers. Retrieved January 24, 2026, from [Link]
-
Begley, G. S., et al. (2012). Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase. PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Monroe, D. M., et al. (2017). Human Cells as Platform to Produce Gamma-Carboxylated Proteins. PubMed. Retrieved January 24, 2026, from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. Retrieved January 24, 2026, from [Link]
-
MBL International. (2024, August 26). Peptide Synthesis Methods: Comparing Techniques for Optimal Results. MBL International. Retrieved January 24, 2026, from [Link]
-
Britannica. (n.d.). Gamma-carboxylation. Britannica. Retrieved January 24, 2026, from [Link]
-
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Retrieved January 24, 2026, from [Link]
-
Ho, P. T., & Ngu, K. (1994). A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis. PubMed. Retrieved January 24, 2026, from [Link]
-
Wang, L., et al. (2019). Peptide synthesis: a review of classical and emerging methods. PubMed. Retrieved January 24, 2026, from [Link]
-
Schurgers, L. J., et al. (2007). Total chemical synthesis of human matrix Gla protein. PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Stenflo, J. (1984). Gamma-carboxyglutamic acid. PubMed - NIH. Retrieved January 24, 2026, from [Link]
-
EurekAlert!. (2026, January 23). Protein induced by vitamin K absence or antagonist II in primary liver cancer: Basic research insights and clinical applications. EurekAlert!. Retrieved January 24, 2026, from [Link]
Sources
- 1. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 2. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total chemical synthesis of human matrix Gla protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 5. Gamma-carboxylation | biochemistry | Britannica [britannica.com]
- 6. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Human Cells as Platform to Produce Gamma-Carboxylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein induced by vitamin K absence or antagonist II in primary liver cancer: Basic research insights and clinical applications | EurekAlert! [eurekalert.org]
A Researcher's Guide to Post-Translational γ-Carboxylation of Glutamate: A Comparative Analysis of Methodologies
For researchers, scientists, and drug development professionals engaged in the study of vitamin K-dependent (VKD) proteins, the post-translational γ-carboxylation of glutamate residues (Glu) into γ-carboxyglutamate (Gla) is a critical modification governing biological activity. This essential step, crucial for processes ranging from blood coagulation to bone metabolism and the prevention of vascular calcification, presents a significant technical challenge in producing functionally active proteins for research and therapeutic development.[1][2][3]
This guide provides an in-depth, objective comparison of the primary methodologies for achieving γ-carboxylation: in vitro enzymatic reactions, cell-based expression systems, and total chemical synthesis. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the field-proven insights necessary to select the most appropriate strategy for your research objectives.
The Foundational Biochemistry: The Vitamin K Cycle and γ-Glutamyl Carboxylase
At the heart of this post-translational modification lies the enzyme γ-glutamyl carboxylase (GGCX), an integral membrane protein primarily located in the endoplasmic reticulum.[4][5] GGCX catalyzes the addition of a carboxyl group to the γ-carbon of specific glutamate residues within VKD protein precursors. This reaction is energetically coupled to the oxidation of vitamin K hydroquinone to vitamin K epoxide, a process that drives the abstraction of a proton from the glutamate residue, facilitating the subsequent carboxylation.[6][7] The vitamin K epoxide is then recycled back to its reduced form by the vitamin K epoxide reductase (VKOR), completing the vitamin K cycle.[8]
A key determinant of substrate recognition and efficient carboxylation is the propeptide sequence present at the N-terminus of VKD protein precursors.[9] This highly conserved region acts as a docking site for GGCX, ensuring the processive carboxylation of multiple glutamate residues within the adjacent Gla domain.[10] The affinity of the propeptide for GGCX is a critical factor influencing the efficiency of the modification.[11]
Comparative Analysis of γ-Carboxylation Methodologies
The choice of methodology for producing γ-carboxylated proteins is a critical decision with significant implications for yield, biological activity, cost, and experimental timeline. Here, we compare three distinct approaches: in vitro enzymatic carboxylation, cell-based expression, and chemical synthesis.
| Feature | In Vitro Enzymatic Carboxylation | Cell-Based Expression (e.g., CHO, HEK293) | Total Chemical Synthesis |
| Principle | Purified GGCX, substrate protein, and co-factors are combined in a controlled reaction. | Recombinant protein is expressed in a host cell line that performs the carboxylation post-translationally. | Stepwise chemical coupling of amino acids, including pre-synthesized Gla residues. |
| Physiological Relevance | Moderate; lacks the cellular context and compartmentalization of the ER. | High; mimics the natural post-translational modification machinery. | Low; produces a defined chemical entity that may lack other relevant PTMs. |
| Yield of Carboxylated Protein | Variable; dependent on enzyme and substrate concentrations, and reaction conditions. Can be low for full-length proteins. | Can be high (mg to g/L), but often a mixture of fully, partially, and uncarboxylated species.[6][12] | Low to moderate; typically in the mg range, but highly pure.[13] |
| Efficiency of Carboxylation | Can be high for short peptide substrates (e.g., FLEEL), but often incomplete for larger proteins. | Variable and cell-line dependent; can be a bottleneck leading to heterogeneous products.[14] | 100% at specified sites, as Gla residues are incorporated directly during synthesis. |
| Cost | Moderate to high; requires purified enzyme, substrates, and co-factors. | High; associated with cell culture media, equipment, and extensive purification. | Very high; requires specialized protected amino acids, resins, and reagents. |
| Time | Relatively short (hours to a day for the reaction). | Long (weeks to months for cell line development, protein production, and purification). | Long (weeks to months for synthesis and purification of a protein). |
| Scalability | Limited by the availability and cost of purified GGCX. | Highly scalable for large-scale production. | Limited by the complexity and cost of the synthesis. |
| Other Post-Translational Modifications | Absent unless other enzymes are added. | Can provide other relevant PTMs (e.g., glycosylation). | Absent. |
In Vitro Enzymatic Carboxylation: A Controlled but Artificial System
This approach offers a direct and controlled method for γ-carboxylation, ideal for mechanistic studies of the GGCX enzyme and for carboxylating small peptide substrates. The core of this technique involves incubating a purified or partially purified GGCX enzyme with the target protein or peptide substrate in the presence of reduced vitamin K, carbon dioxide (often as bicarbonate), and oxygen.
Causality in Experimental Design:
The choice of an in vitro system is often driven by the need to isolate the carboxylation reaction from other cellular processes. This allows for precise control over substrate and cofactor concentrations, enabling detailed kinetic analysis. However, the artificial environment, often requiring detergents to solubilize the membrane-bound GGCX, may not fully replicate the enzyme's activity within the complex milieu of the endoplasmic reticulum.[3]
Experimental Workflow:
Caption: Workflow for in vitro enzymatic γ-carboxylation.
Detailed Protocol: In Vitro Carboxylation Assay Using a Peptide Substrate
This protocol is adapted from methodologies used for assessing GGCX activity with the synthetic peptide substrate FLEEL.[15]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 800 mM ammonium sulfate, 50 mM BES pH 6.9, 5 mM DTT, 0.16% CHAPS, 0.16% phosphatidylcholine, 200 µM reduced vitamin K (KH₂), 1.3 mM ¹⁴C-labeled sodium bicarbonate, 10 µM of a factor X propeptide, and 2.5 mM of the FLEEL peptide substrate.
-
Enzyme Addition: Initiate the reaction by adding purified or microsomal preparations of GGCX to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the peptide.
-
Quantification: Pellet the precipitated peptide by centrifugation, wash to remove unincorporated ¹⁴C-bicarbonate, and quantify the incorporated radioactivity using liquid scintillation counting.
Cell-Based Expression: The Physiologically Relevant Approach
For producing larger, more complex γ-carboxylated proteins that are intended to be functionally active in a biological context, cell-based expression systems are the method of choice. Mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, possess the endogenous machinery for post-translational modifications, including γ-carboxylation.[6][14]
Causality in Experimental Design:
The rationale for using cell-based systems is to leverage the cell's natural protein folding and modification pathways to produce a protein that is as close to its native state as possible. This approach is particularly important when other post-translational modifications, such as glycosylation, are also required for protein function. However, the efficiency of carboxylation can be a limiting factor, often resulting in a heterogeneous population of protein molecules with varying degrees of carboxylation.[14]
Experimental Workflow:
Caption: Workflow for cell-based expression of γ-carboxylated proteins.
Detailed Protocol: Cell-Based Carboxylation Assay Using ELISA
This protocol describes a method for quantifying the extent of γ-carboxylation of a secreted recombinant protein, such as Factor IX (FIX), from cell culture supernatant.[2]
-
Cell Culture: Culture the stably transfected cell line expressing the target protein in a suitable medium supplemented with vitamin K.
-
Sample Collection: After 24-48 hours of incubation, collect the cell culture medium containing the secreted protein.
-
ELISA for Total Protein:
-
Coat a 96-well plate with a capture antibody that recognizes the total protein population (both carboxylated and uncarboxylated forms).
-
Block the plate and then add the cell culture supernatant and standards.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric substrate and measure the absorbance to determine the total protein concentration.
-
-
ELISA for Carboxylated Protein:
-
Coat a 96-well plate with a conformation-specific antibody that only recognizes the calcium-bound, fully carboxylated form of the protein.
-
Block the plate and add the cell culture supernatant and standards in the presence of calcium chloride.
-
Proceed with the detection antibody and substrate as in the total protein ELISA.
-
-
Data Analysis: Calculate the percentage of carboxylated protein by dividing the concentration of carboxylated protein by the total protein concentration.
Total Chemical Synthesis: The Path to Homogeneity
For applications requiring a precisely defined and homogenous protein product, total chemical synthesis offers an unparalleled level of control. This method involves the stepwise assembly of amino acids, including chemically synthesized γ-carboxyglutamate residues, using solid-phase peptide synthesis (SPPS).[16][17]
Causality in Experimental Design:
Chemical synthesis is the preferred method when absolute homogeneity of the final product is required, and when other post-translational modifications are not necessary or desired. This approach allows for the site-specific incorporation of Gla residues and other modifications, but it is technically demanding, expensive, and generally limited to smaller proteins. The successful synthesis of the 84-amino acid human matrix Gla protein demonstrates the feasibility of this approach for complex targets.[13][18]
Experimental Workflow:
Caption: Workflow for total chemical synthesis of a Gla-containing protein.
Key Considerations for Chemical Synthesis:
-
Protected Gla Monomers: The synthesis requires the use of protected γ-carboxyglutamic acid derivatives, which are commercially available but can be expensive.[16]
-
Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid resin support, with each amino acid, including the Gla residues, being added sequentially.[19]
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed.
-
Purification and Folding: The crude peptide is purified by high-performance liquid chromatography (HPLC), and then folded under conditions that promote the formation of the correct disulfide bonds and tertiary structure.
Conclusion and Future Perspectives
The choice of methodology for producing γ-carboxylated proteins is a multifaceted decision that depends on the specific research question, the nature of the target protein, and the available resources. In vitro enzymatic carboxylation is a powerful tool for mechanistic studies and the modification of small peptides. Cell-based expression systems provide a means to produce larger, more complex proteins with a higher degree of physiological relevance, albeit often with challenges in achieving complete carboxylation. Total chemical synthesis offers the ultimate control over protein structure, yielding a homogenous product, but at a significant cost and technical effort.
As our understanding of the γ-carboxylation process continues to grow, we can anticipate the development of novel hybrid approaches. For instance, cell-free protein synthesis systems supplemented with purified GGCX and components of the vitamin K cycle may offer a compromise between the control of in vitro systems and the efficiency of cell-based methods. Furthermore, advances in chemical ligation techniques may expand the size and complexity of proteins accessible through total synthesis. Ultimately, a thorough understanding of the strengths and limitations of each of the currently available methodologies is paramount for any researcher venturing into the fascinating and functionally significant world of vitamin K-dependent proteins.
References
- Berkner, K. L. (2005). The vitamin K-dependent carboxylase. Annual review of nutrition, 25, 127-149.
- Tie, J. K., & Stafford, D. W. (2016). Assessment of gamma-glutamyl carboxylase activity in its native milieu. Methods in enzymology, 584, 349-394.
- Hao, H., et al. (2020). Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study.
- Ho, P. T., & Ngu, K. (1994). A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis. Peptide research, 7(5), 249–254.
- Ayombil, F., & Camire, R. M. (2020). Insights into vitamin K-dependent carboxylation: home field advantage.
-
Wikipedia. (2023). Coagulation. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). Gamma-glutamyl carboxylase. In Wikipedia. Retrieved from [Link]
- Schurgers, L. J., et al. (2001). Total chemical synthesis of human matrix Gla protein. Protein science, 10(4), 864-870.
- Tie, J. K., et al. (2010). Vitamin K-dependent carboxylation of the carboxylase. Journal of Biological Chemistry, 285(25), 19371-19378.
- Tie, J. K., & Stafford, D. W. (2013). Structural and functional insights into enzymes of the vitamin K cycle. Journal of thrombosis and haemostasis, 11(s1), 226-235.
- Bandyopadhyay, P. K. (2008). Vitamin K-dependent gamma-glutamylcarboxylation: an ancient posttranslational modification. Vitamins and Hormones, 78, 157-184.
- Weinstein, B., et al. (1975). Amino acids and peptides. 44. Synthesis of DL-.gamma.-carboxyglutamic acid, new amino acid. The Journal of Organic Chemistry, 40(13), 1907-1908.
-
Clemen, A. G., et al. (2001). Total chemical synthesis of human matrix Gla protein. ResearchGate. Retrieved from [Link]
-
Cusabio. (n.d.). Recombinant Human Vitamin K-dependent gamma-carboxylase (GGCX). Retrieved from [Link]
- Rehemtulla, A., & Kaufman, R. J. (1992). In vitro and in vivo functional characterization of bovine vitamin K-dependent gamma-carboxylase expressed in Chinese hamster ovary cells. The Journal of biological chemistry, 267(32), 23519–23525.
-
Mabion. (n.d.). CHO Cell Lines for Recombinant Protein Production. Retrieved from [Link]
- Wurm, F. M. (2004). Recombinant protein therapeutics from CHO cells--20 years and counting. CEP magazine, 100(6), 34-41.
-
Creative BioMart. (n.d.). Assay kits. Retrieved from [Link]
- Furie, B., & Furie, B. C. (1990). Identification of amino acids in the gamma-carboxylation recognition site on the propeptide of prothrombin. The Journal of biological chemistry, 265(21), 12347–12354.
- Rishavy, M. A., et al. (2020). Exon 2 Skipping Eliminates Gamma-Glutamyl Carboxylase Activity, Indicating a Partial Splicing Defect in a Patient with Vitamin K Clotting Factor Deficiency. Journal of thrombosis and haemostasis, 18(7), 1649-1658.
-
PLOS. (n.d.). Peptides of Matrix Gla Protein Inhibit Nucleation and Growth of Hydroxyapatite and Calcium Oxalate Monohydrate Crystals. Retrieved from [Link]
-
Anaspec. (n.d.). FRET Substrates. Retrieved from [Link]
- Jayapal, K. P., et al. (2007). Recombinant protein production yields from mammalian cells: past, present, and future. Biotechnology progress, 23(4), 769-779.
- Fraser, J. D., & Price, P. A. (1988). Induction of matrix Gla protein synthesis during prolonged 1,25-dihydroxyvitamin D3 treatment of osteosarcoma cells. Journal of bone and mineral research, 3(5), 551–558.
- Hao, H., et al. (2020). Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study.
-
WuXi Biologics. (2024). Stepwise cell culture process intensification for high-productivity and cost-effective commercial manufacturing of a Mabcalin™. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Total synthesis of human matrix Gla protein by native chemical.... Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
MDPI. (2021). Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolism Assay Kits. Retrieved from [Link]
-
evitria AG. (2024). 7 reasons for us to choose Chinese hamster ovary (CHO) cells for recombinant protein production. Retrieved from [Link]
-
PubMed. (2017). Amine-Mediated Enzymatic Carboxylation of Phenols Using CO2 as Substrate Increases Equilibrium Conversions and Reaction Rates. Retrieved from [Link]
-
PubMed. (2015). Comparison of in vitro methods for carboxylesterase activity determination in immortalized cells representative of the intestine, liver and kidney. Retrieved from [Link]
-
PubMed Central. (n.d.). In Vitro/In Silico Study on the Role of Doubling Time Heterogeneity among Primary Glioblastoma Cell Lines. Retrieved from [Link]
-
PubMed. (1990). Vitamin K-dependent carboxylation. In vitro modification of synthetic peptides containing the gamma-carboxylation recognition site. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]
-
YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. Retrieved from [Link]
-
Wikipedia. (2023). Carboxyglutamic acid. In Wikipedia. Retrieved from [Link]
-
PubMed. (1981). Synthesis of gamma-carboxyglutamic acid and its derivatives via Mannich-base condensation. Retrieved from [Link]
Sources
- 1. mybiosource.com [mybiosource.com]
- 2. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 4. cpcscientific.com [cpcscientific.com]
- 5. cusabio.com [cusabio.com]
- 6. aiche.org [aiche.org]
- 7. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Assay kits - Creative BioMart [creativebiomart.net]
- 10. The Protein Cost of Metabolic Fluxes: Prediction from Enzymatic Rate Laws and Cost Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Total chemical synthesis of human matrix Gla protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo functional characterization of bovine vitamin K-dependent gamma-carboxylase expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
Safety Operating Guide
Understanding the Compound: Z-DL-Gla(OtBu)2-OH
A Comprehensive Guide to the Proper Disposal of Z-DL-Gla(OtBu)2-OH
As a Senior Application Scientist, it is my priority to provide you with comprehensive, scientifically sound guidance that extends beyond the application of our products to ensure safety and best practices in your laboratory. This document outlines the essential procedures for the proper disposal of Z-DL-Gla(OtBu)2-OH, a protected amino acid derivative commonly used in peptide synthesis and other areas of drug development. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Z-DL-Gla(OtBu)2-OH, or N-Benzyloxycarbonyl-D,L-gamma-carboxyglutamic acid di-tert-butyl ester, is a non-standard amino acid derivative. To understand its proper disposal, we must first consider the nature of its protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the amine and the two tert-butyl (OtBu) esters on the gamma-carboxyglutamic acid side chain. These protecting groups are stable under certain conditions but can be cleaved under others, potentially generating hazardous byproducts.
| Protecting Group | Common Cleavage Method(s) | Potential Byproducts of Cleavage |
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenolysis, Strong Acids (e.g., HBr in acetic acid) | Toluene, Carbon Dioxide, Benzyl Bromide (from HBr/acetic acid) |
| OtBu (tert-Butyl ester) | Strong Acids (e.g., Trifluoroacetic Acid - TFA) | Isobutylene, tert-Butyl cation |
The primary concern in the disposal of Z-DL-Gla(OtBu)2-OH is not typically the compound itself, which is generally a solid with low reactivity, but rather the solvents it is dissolved in and the potential for the generation of the above-mentioned byproducts if the waste is mixed with incompatible chemicals.
Guiding Principles for Disposal
The disposal of any chemical waste must always adhere to local, state, and federal regulations. The following procedures are based on general best practices and an understanding of the chemical nature of Z-DL-Gla(OtBu)2-OH.
Core Principle: Do not dispose of Z-DL-Gla(OtBu)2-OH, or any solutions containing it, down the drain.[1] All waste containing this compound should be treated as chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Z-DL-Gla(OtBu)2-OH waste.
Caption: Decision workflow for the disposal of Z-DL-Gla(OtBu)2-OH waste.
Step-by-Step Disposal Procedures
Solid Waste Disposal
This category includes expired Z-DL-Gla(OtBu)2-OH, contaminated personal protective equipment (PPE) such as gloves and weigh boats, and any other solid materials that have come into contact with the compound.
Protocol:
-
Collection: Place all solid waste contaminated with Z-DL-Gla(OtBu)2-OH into a clearly labeled, durable, and sealable container. A dedicated waste container for this purpose is recommended.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "Z-DL-Gla(OtBu)2-OH". List any other solid waste components.
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's EHS department or a certified hazardous waste contractor.
Liquid Waste Disposal
This category includes unused solutions of Z-DL-Gla(OtBu)2-OH in organic solvents, reaction mixtures, and solvent rinses of contaminated glassware.
Protocol:
-
Segregation: It is crucial to segregate waste streams. Do not mix Z-DL-Gla(OtBu)2-OH waste with other chemical waste unless you are certain of their compatibility. In particular, avoid mixing with strong acids or bases unless this is a specific step in a reaction workup, as this could initiate cleavage of the protecting groups.
-
Collection: Collect all liquid waste containing Z-DL-Gla(OtBu)2-OH in a dedicated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.
-
Labeling: Clearly label the container with "Hazardous Waste" and a complete list of its contents, including the full chemical name "Z-DL-Gla(OtBu)2-OH" and the solvent(s) used (e.g., "Methanol," "Dichloromethane"). Provide approximate percentages of each component.
-
Storage: Store the sealed liquid waste container in a designated satellite accumulation area, within secondary containment to prevent spills.
-
Disposal: Contact your EHS department for pickup and disposal.
Disposal of Waste from Deprotection Reactions
Waste generated from reactions designed to cleave the Z or OtBu protecting groups requires special handling due to the presence of potentially hazardous reagents and byproducts.
-
Acidic Cleavage Waste (e.g., TFA, HBr/acetic acid): This waste will be corrosive and may contain flammable byproducts like isobutylene.[3] It must be collected in a container suitable for corrosive and flammable waste. The container must be clearly labeled with all components, including the acid used and the potential byproducts.
-
Catalytic Hydrogenolysis Waste (e.g., Pd/C): The palladium on carbon catalyst is flammable, especially when dry. The waste will also contain toluene.[4] This waste stream should be kept separate and labeled as "Flammable" and "Contains Heavy Metal Catalyst." The catalyst should not be allowed to dry out.
Protocol for Deprotection Waste:
-
Quenching: If applicable, carefully quench any reactive reagents according to your experimental protocol before designating the mixture as waste.
-
Segregated Collection: Collect waste from deprotection reactions in a separate, appropriately labeled hazardous waste container.
-
Detailed Labeling: The label must include all reactants, solvents, and major anticipated byproducts (e.g., "Z-DL-Gla(OtBu)2-OH, Trifluoroacetic Acid, Dichloromethane, Isobutylene").
-
EHS Consultation: Due to the complex nature of this waste, it is highly recommended to consult with your EHS department for specific disposal guidance.
Spill and Decontamination Procedures
In the event of a spill, the primary goal is to contain the material and prevent its spread.
For Solid Spills:
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Carefully sweep the solid material into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol).
-
Treat all cleanup materials as solid hazardous waste and dispose of them accordingly.
For Liquid Spills:
-
Alert others in the area and, if necessary, evacuate.
-
Wear appropriate PPE.
-
Contain the spill using absorbent materials (e.g., spill pads, vermiculite).
-
Collect the absorbent material in a labeled hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent.
-
Dispose of all cleanup materials as hazardous waste.
Conclusion: A Culture of Safety
The proper disposal of Z-DL-Gla(OtBu)2-OH is a critical aspect of laboratory safety and environmental responsibility. By understanding the chemical nature of the compound and its potential reaction byproducts, and by adhering to the step-by-step procedures outlined in this guide, you can ensure the safe and compliant management of this chemical waste. Always prioritize consultation with your institution's Environmental Health and Safety department for specific guidance tailored to your location and facilities.
References
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2020). What is the proper disposal of dansyl-substituted amino acids? Retrieved from [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
